CyclohexanoneC6H10O
Description
Significance of Cyclohexanone (B45756) in Modern Chemical Science and Industry
Cyclohexanone plays a vital role in the chemical industry due to its versatility and reactivity, serving as a solvent, intermediate, and reactant in various processes atamanchemicals.com. Its primary significance lies in its extensive use as a key intermediate in the production of nylon, specifically Nylon 6 and Nylon 66 imarcgroup.comnih.gov. Approximately 95% of cyclohexanone production in the USA is dedicated to the synthesis of raw materials for nylon nih.gov.
Cyclohexanone is a crucial precursor for the synthesis of caprolactam, the monomer for Nylon 6, and adipic acid, an intermediate for Nylon 66 imarcgroup.comchemicalmarketanalytics.comtaylorandfrancis.com. The growing demand for nylon in various sectors, including automotive, packaging, and textiles, underscores the value of cyclohexanone in modern materials science imarcgroup.com. Beyond nylon production, cyclohexanone is utilized in the production of paints and coatings, where its solvent properties enhance product durability atamanchemicals.comimarcgroup.com. It also finds application in paint removers, lacquers, adhesives, and as a chemical reaction medium nih.govatamanchemicals.comnih.gov. Its versatility extends to the synthesis of other chemicals, including herbicides and pesticides imarcgroup.com. Cyclohexanone is also used as a solvent in lithium-ion batteries, contributing to the performance of electric vehicles imarcgroup.com. Furthermore, cyclohexanone cyanohydrin, derived from cyclohexanone, is a crucial intermediate in the production of methyl methacrylate (B99206) (MMA), a key component in plastics, coatings, adhesives, and optical materials marketresearchintellect.com.
Historical Context of Cyclohexanone Synthesis and Applications in Academic Literature
The historical development of cyclohexanone synthesis and its applications in academic literature provides a foundation for current research. Cyclohexanone was first synthesized in 1867 by August Wilhelm von Hofmann through the oxidation of cyclohexane (B81311) atamanchemicals.com. Commercial-scale production began in the early 20th century, with significant growth following World War II, driven by the increasing demand for nylon atamanchemicals.com.
Historically, a widely used process for cyclohexanone production involved the catalytic oxidation of cyclohexane, yielding a mixture of cyclohexanol (B46403) and cyclohexanone, known as KA oil nih.gov. This mixture was further processed to produce adipic acid and hexamethylene diamine, intermediates for nylon 66 nih.gov. Pure cyclohexanone could be obtained from KA oil through distillation or catalytic dehydrogenation of cyclohexanol nih.gov. Another important historical and efficient synthesis route is based on the hydrogenation of phenol (B47542) nih.gov.
Academic literature has documented various synthesis methods and reactions involving cyclohexanone. Early research focused on understanding its reactivity as a cyclic ketone and its role in the formation of cyclic and acyclic compounds. Studies explored reactions such as nucleophilic addition to the carbonyl group, a fundamental reaction due to the electrophilic nature of the carbonyl carbon atamanchemicals.com. The conversion of cyclohexanone to cyclohexanone oxime, a key step in caprolactam production via the Beckmann rearrangement, has been a subject of extensive academic investigation valcogroup-valves.comchemcess.com.
Current Research Frontiers and Challenges in Cyclohexanone Chemistry
Another frontier is the development of novel catalytic systems for the synthesis of cyclohexanone derivatives with specific properties. This includes research into asymmetric transformations of cyclohexadienones to produce enantiomerically enriched cyclohexanone-containing molecules, which are valuable in the synthesis of bioactive natural products rsc.org. Challenges here involve designing chiral catalysts that provide high enantioselectivity and yield rsc.org.
Research also addresses challenges in the separation and purification of cyclohexanone from reaction mixtures, particularly from mixtures with cyclohexanol, due to their close boiling points researchgate.net. Innovative adsorptive separation methods using macrocyclic cocrystals are being investigated as energy-efficient alternatives to traditional distillation researchgate.net.
Furthermore, research continues into the use of cyclohexanone as a building block in complex organic synthesis, including the preparation of pharmaceuticals, agrochemicals, and fragrances atamanchemicals.com. This involves exploring new reaction pathways and catalytic systems to synthesize diverse molecules incorporating the cyclohexanone framework frontiersin.orgmetu.edu.trmdpi.com.
Overview of Advanced Academic Methodologies for Cyclohexanone Investigation
Academic investigations of cyclohexanone and its reactions employ a range of advanced methodologies. Spectroscopic techniques are fundamental for characterizing cyclohexanone and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), which provides detailed information about the molecular structure and connectivity researchgate.netfrontiersin.orgresearchgate.net. Infrared (IR) spectroscopy is used to identify functional groups, particularly the characteristic carbonyl stretch of the ketone researchgate.netresearchgate.net. Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is employed for identification, quantification, and analysis of reaction mixtures researchgate.netresearchgate.net.
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are routinely used for the separation, analysis, and purification of cyclohexanone and related compounds frontiersin.orgresearchgate.net. These methods are crucial for monitoring reaction progress, determining product yields, and isolating pure compounds.
Crystallographic techniques, such as single-crystal X-ray diffraction, are used to determine the absolute configurations and solid-state structures of cyclohexanone derivatives frontiersin.org. This is particularly important in the study of chiral compounds and natural products.
Computational chemistry methodologies, including quantum chemical calculations, are increasingly utilized to understand reaction mechanisms, predict properties, and confirm the absolute configurations of synthesized molecules frontiersin.org.
Separation science methodologies are also advanced, with research exploring techniques beyond traditional distillation, such as adsorptive separation using designed solid-state materials researchgate.net.
The study of reaction kinetics and mechanisms often involves in situ spectroscopic techniques and detailed kinetic modeling to gain a deeper understanding of the chemical transformations involving cyclohexanone.
Below is a table summarizing some key physical properties of Cyclohexanone:
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | fishersci.comatamanchemicals.com |
| Molecular Weight | 98.145 g/mol | fishersci.com |
| Appearance | Colorless to pale yellow liquid | nih.govfishersci.com |
| Odor | Pleasant, acetone-like, peppermint-like | nih.gov |
| Boiling Point | 155.6 °C (312.1 °F) | atamanchemicals.com |
| Melting Point | -31.3 °C (-24.3 °F) | atamanchemicals.com |
| Density | 0.947 g/cm³ (at 20 °C) | atamanchemicals.com |
| Flash Point | 111 °F | nih.gov |
| Solubility | Limited in water, highly miscible with organic solvents | fishersci.comatamanchemicals.com |
Below is a table summarizing some key industrial applications of Cyclohexanone:
| Application | Description | Source |
| Production of Nylon 6 | Precursor to caprolactam, the monomer for Nylon 6. | atamanchemicals.comimarcgroup.comchemicalmarketanalytics.com |
| Production of Nylon 66 | Intermediate in the synthesis of adipic acid, a precursor for Nylon 66. | imarcgroup.comnih.govtaylorandfrancis.com |
| Solvent | Used in paints, coatings, varnishes, adhesives, paint removers, lacquers, and printing inks. | atamanchemicals.comnih.govtaylorandfrancis.com |
| Chemical Reaction Medium | Used as a medium for various chemical reactions. | nih.gov |
| Production of Cyclohexanone Cyanohydrin | Intermediate for the production of methyl methacrylate (MMA), used in plastics, coatings, adhesives, and optical materials. | marketresearchintellect.com |
| Synthesis of other chemicals | Building block for pharmaceuticals, agrochemicals, fragrances, herbicides, and pesticides. | atamanchemicals.comimarcgroup.com |
| Solvent in Lithium-ion Batteries | Used as a solvent in lithium-ion batteries. | imarcgroup.com |
| Additive | Used in detergents, metal degreasing, mould release agents, leveling agent in dyeing, and lube oil additive. | nih.gov |
| Production of Cyclohexanone Peroxide | Catalyst in the manufacturing of composite materials, thermosetting resins, adhesives, and coatings. | marketresearchintellect.com |
Properties
CAS No. |
108-64-1 |
|---|---|
Molecular Formula |
C12H11ClN6 |
Synonyms |
CyclohexanoneC6H10O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for Cyclohexanone
Catalytic Oxidation of Cyclohexane (B81311) to Cyclohexanone (B45756) and Cyclohexanol (B46403) (KA Oil)
The conventional industrial method for producing cyclohexanone and cyclohexanol, collectively known as KA oil (ketone-alcohol oil), involves the liquid-phase oxidation of cyclohexane with air using a homogeneous cobalt-based catalyst, typically cobalt naphthenate. hep.com.cnmdpi.comrsc.org This process is commonly carried out at elevated temperatures, around 140–180°C, and pressures of 0.8–2 MPa. mdpi.comias.ac.inscielo.org.co A significant limitation of this traditional method is the low conversion rate of cyclohexane, usually maintained at 5–10%, to achieve a reasonable selectivity for KA oil (80–85%). mdpi.comresearchgate.netmdpi.com Higher conversions can lead to the over-oxidation of the desired products, forming undesirable by-products like adipic acid and other dicarboxylic acids. hep.com.cnmdpi.com The KA oil mixture is subsequently processed, often involving further oxidation of cyclohexanol to cyclohexanone.
Novel Catalysts and Catalytic Systems for Enhanced Selectivity and Conversion
Developing catalysts that can achieve higher cyclohexane conversion while maintaining or improving selectivity to KA oil is a major area of research. Both homogeneous and heterogeneous catalytic systems, as well as biocatalytic approaches, are being explored.
Homogeneous Catalysis Advancements
While traditional homogeneous cobalt catalysts are widely used, research continues into novel homogeneous systems. These often involve soluble transition metal complexes designed to improve activity and selectivity under milder conditions. For instance, studies have explored the use of organic molecules like phenanthroline complexes, isoamyl nitrite, and lipophilic carboxylic acids as organocatalysts in combination with metal salts for the aerobic oxidation of cyclohexane. hep.com.cn Triazaphosphaadamantane-functionalized terpyridine metal complexes have also been investigated as homogeneous catalysts for cyclohexane oxidation. rsc.org
Heterogeneous Catalysis Innovations
Heterogeneous catalysts offer advantages in terms of separation and recycling compared to homogeneous systems. researchgate.netscilit.com Significant research efforts are directed towards developing highly active and selective heterogeneous catalysts for cyclohexane oxidation.
Metal oxides and supported metal nanoparticles have shown promise. For example, Co₃O₄ nanocrystals have demonstrated higher cyclohexane conversions and better selectivities for cyclohexanone compared to conventional catalysts. hep.com.cn Nanostructured iron oxides and magnetic CoFe₂O₄ nanocrystals have also shown good catalytic activity. hep.com.cn Reducing the particle size of metal oxides to the nanometer scale appears to be an effective strategy for increasing catalytic activity. hep.com.cn
Molecular sieves, including zeolites, aluminophosphates (AlPO's), silicoaluminophosphates (SAPO's), and silicalites, incorporating transition metals, are being investigated. hep.com.cn Titanium-substituted silicalite (TS-1) has shown good catalytic abilities for cyclohexane oxidation using tert-butyl hydroperoxide (TBHP) as an oxidant. hep.com.cn Vanadium-incorporated berlinite (B1174126) (VAlPO₄) has been reported as a heterogeneous catalyst for the selective oxidation of cyclohexane with molecular oxygen under atmospheric pressure, achieving high selectivity for KA oil. scilit.comnih.gov
Polyoxometalates, particularly metal-substituted polyoxometalates, are another class of heterogeneous catalysts being studied due to their stability and redox properties. hep.com.cn Keggin-type heteropolytungstates have been used for cyclohexane oxidation with hydrogen peroxide. hep.com.cn
Supported catalysts on materials like MCM-41 and MWCNTs have also been explored. Cs- and TBA-salts of Cu- and Mn-polyoxotungstates supported on MCM-41 have been tested for cyclohexane oxidation with H₂O₂. ijcea.org Pt-Sn supported on MWCNTs has shown efficiency for the partial oxidation of cyclohexane to KA oil under mild reaction conditions. ias.ac.in A bimetallic 2 wt% AuCu/Al₂O₃ catalyst has been tested at milder conditions (120 °C and 4 bar O₂) with benzaldehyde (B42025) as a radical initiator, achieving high productivity and selectivity for KA oil. sciengine.com Novel Mg–Cu/SBA-15 catalysts have shown high selectivity for KA oil (up to 99.3%) with molecular oxygen in a solvent-free system. rsc.org
Mesoporous silica (B1680970) nanoparticles (MSN) incorporating iron, such as H/Fe-MSN, have demonstrated high conversion and selectivity for cyclohexanone using hydrogen peroxide at low temperatures (298 K). rsc.org
Biocatalytic Approaches for Cyclohexanone Synthesis
Biocatalysis offers potentially greener routes for chemical synthesis, including the production of cyclohexanone derivatives. acs.org Enzyme-catalyzed reactions can provide advantages in terms of atom efficiency, simplified routes, and reduced pollution. acs.org
Biocatalytic approaches have been explored for the synthesis of chiral cyclohexanone building blocks. acs.org This includes strategies like kinetic resolution using lipases, enantioselective reduction of prochiral enones using enoate reductases (EREDs), and kinetic resolution using nitrilases. acs.org For instance, ERED-catalyzed reduction has been investigated for the synthesis of 3-oxocyclohexanecarbonitrile. acs.org Lyophilized enzyme catalysts, such as ERED-207, simplify reaction setup and can contain more concentrated catalyst. acs.org
Cyclohexanone monooxygenase (CHMO) is an enzyme that can catalyze the oxidation of cyclohexanone, often in the context of producing ε-caprolactone. acs.orgnih.govnih.gov While CHMO directly acts on cyclohexanone, its study is relevant to cyclohexanone synthesis when considering cascade reactions starting from cyclohexane or cyclohexanol. For example, a cascade biocatalytic process in Pseudomonas taiwanensis VLB120 involves cyclohexanol dehydrogenase (CDH) converting cyclohexanol to cyclohexanone, followed by CHMO converting cyclohexanone to ε-caprolactone. nih.gov Research is ongoing to improve the catalytic efficiency of enzymes like CHMO through molecular engineering. acs.org
Reaction Condition Optimization for Industrial-Scale Production
Optimizing reaction conditions is crucial for improving the efficiency and economic viability of cyclohexanone production at an industrial scale. This involves carefully controlling parameters such as temperature, pressure, reaction time, catalyst concentration, and the presence or absence of solvents. nih.govmdpi.comrsc.orgias.ac.inijcea.orgnih.govnih.govacs.orgnih.govuni.lu
Temperature and Pressure Regimes
Temperature and pressure significantly influence the conversion and selectivity of cyclohexane oxidation. The conventional industrial process operates at high temperatures (140–180°C) and pressures (0.8–2 MPa) to achieve sufficient reaction rates. mdpi.comias.ac.inscielo.org.co However, these harsh conditions contribute to the formation of by-products and limit the achievable conversion for high KA oil selectivity. mdpi.commdpi.com
Research into novel catalysts often aims to enable the reaction to proceed efficiently under milder conditions. For example, some heterogeneous catalysts have been tested at temperatures around 120°C and pressures of 0.4-1.5 MPa. ias.ac.insciengine.com Studies have investigated the effect of temperature on conversion and selectivity, showing that increasing temperature can increase conversion but may also decrease selectivity to KA oil due to increased over-oxidation. researchgate.net Similarly, increasing oxygen pressure can improve cyclohexane conversion, but excessive pressure can favor the formation of over-oxidation by-products. ias.ac.in
Data from research studies illustrate the impact of temperature and pressure on cyclohexane oxidation:
| Catalyst System | Temperature (°C) | Pressure (MPa O₂) | Cyclohexane Conversion (%) | KA Oil Selectivity (%) | Reference |
| Ti-MWW Zeolite (with TBHP) | 80 | N/A | N/A | >90 | acs.org |
| VAlPO₄ Berlinite | 80 (353 K) | 0.1 | ~6.8 | 97.2 | scilit.comnih.gov |
| H/Fe-MSN (with H₂O₂) | 25 | Atmospheric | 97 (to cyclohexanone) | 94 (to cyclohexanone) | rsc.org |
| Pt-Sn/MWCNTs | 120 | 1.5 | 24.1 | 83.4 | ias.ac.in |
| 2 wt% AuCu/Al₂O₃ (with benzaldehyde) | 120 | 0.4 (4 bar) | N/A | 94 | sciengine.com |
| Co₃O₄ | 130 | 1.0 | 9.2 | 92.7 | researchgate.net |
| Co₃O₄−CeO₂ Composite Oxide | N/A | N/A | N/A | Higher KA oil | researchgate.net |
| Ag/Alumina (B75360) (Novel Reactor) | N/A | Low | ~3.4 | 96.55 | researchgate.net |
| α-ZrP.Co(salicylaldimine) | 80 (353 K) | N/A | 14.18 | 92.33 (KA oil) | researchgate.net |
| H₄[α-SiW₁₂O₄₀]/Zr | 80 | N/A | 99.73 | 18.77 (cyclohexanol), 23.57 (cyclohexanone) | researchgate.net |
| NiO (with m-CPBA) | 70 | Atmospheric | 84.8 | 99 (KA oil) | mdpi.com |
| Co in SBA-3 | 140-180 | Up to 2 | N/A | N/A | scielo.org.co |
Note: N/A indicates data not explicitly available in the provided snippets for that specific condition.
Detailed research findings highlight the complex interplay between temperature, pressure, catalyst properties, and the oxidant used in achieving optimal performance for cyclohexanone synthesis. ias.ac.inacs.orgresearchgate.netmdpi.com
Solvent-Free Systems and Green Solvents
The chemical industry is increasingly moving towards more environmentally friendly practices, including the reduction or elimination of traditional organic solvents. Solvent-free systems and the use of green solvents are key areas of focus in cyclohexanone synthesis.
Solvent-free conditions can offer advantages such as simplified work-up procedures, enhanced reaction rates, and reduced waste generation. researchgate.netrsc.org For instance, the Michael addition of cyclohexanone to chalcone (B49325) has been achieved under solvent-free conditions using sodium hydroxide (B78521), yielding products efficiently under mild conditions. researchgate.net Similarly, a solvent-free and microwave-assisted cross-aldol reaction between cyclohexanone and aromatic aldehydes, catalyzed by lanthanide amides, has been reported to produce cyclohexanone derivatives in high yields. rsc.org
Green solvents, such as water, ionic liquids, supercritical fluids, and polyethylene (B3416737) glycols, are being explored as alternatives to conventional organic solvents due to their low toxicity, biodegradability, and ease of recycling. bdu.ac.in While some reactions, like the Wacker oxidation of cyclohexene (B86901) to cyclohexanone, proceed smoothly in regular organic solvents, using supercritical CO2 (scCO2) as a green solvent can sometimes affect regioselectivity and may lead to the formation of byproducts like acetals. bdu.ac.in
In the context of cyclohexanone oxidation to adipic acid, a subsequent step in the nylon production chain, solvent-free oxidation of a cyclohexane/cyclohexanone mixture with oxygen or air has been investigated as a promising alternative method. mdpi.comnih.gov This approach eliminates the need for solvents, potentially increasing product yield per reactor volume and reducing solvent handling costs. mdpi.com
Oxidant Selection and Optimization
The choice and optimization of the oxidant are critical for achieving high conversion and selectivity in cyclohexanone synthesis, particularly in oxidation routes.
In the oxidation of cyclohexane to cyclohexanone and cyclohexanol (KA oil), a widely used industrial process, various oxidants and catalysts are employed. Molecular oxygen or air is commonly used, often in the presence of catalysts like cobalt salts. google.com The process involves the formation of cyclohexyl hydroperoxide, which then decomposes to yield cyclohexanone and cyclohexanol. google.com To minimize byproduct formation and improve selectivity, the conversion rate of cyclohexane and the residence time of the products must be carefully controlled. google.com
The use of co-oxidants can also enhance catalytic efficiency. For example, in the oxidation of cyclohexane with CuCl2 loaded on activated carbon, the highest conversion and selectivity were achieved when both tert-butyl hydroperoxide (TBHP) and molecular oxygen were used as co-oxidants. scielo.br This suggests that molecular oxygen acts as the main oxidant, while TBHP functions as a pro-oxidant, improving the catalytic performance. scielo.br
Hydrogen peroxide (H2O2) is considered a green oxidant and has been used in the oxidation of cyclohexanone to adipic acid. mdpi.comrsc.org High yields have been reported using H2O2 with catalysts like heterogeneous iron oxides incorporated in mesoporous carbon or Mn(II) complexes. mdpi.com However, the use of H2O2 can have limitations such as its price and instability, as well as the introduction of water into the system. mdpi.com
Optimization studies often focus on parameters like reaction time, temperature, and oxidant concentration to maximize cyclohexanone yield and selectivity. For instance, in the decomposition of cyclohexyl hydrogen peroxide, optimizing alkalinity, reaction time, temperature, and cobalt concentration led to improved conversion and yield of cyclohexanone. researchgate.net
Electrochemical Synthesis Routes for Cyclohexanone
Electrochemical synthesis offers a promising and sustainable alternative for chemical production, utilizing electrons from renewable electricity instead of traditional redox reagents. nih.govacs.org While direct electrochemical synthesis of cyclohexanone itself is an area of research, much of the recent work in this domain focuses on the electrochemical synthesis of cyclohexanone oxime, a direct precursor to caprolactam, often using cyclohexanone as a reactant.
Electrochemical methods have been developed for the one-pot synthesis of cyclohexanone oxime from aqueous nitrate (B79036) and cyclohexanone under ambient conditions. nih.govacs.orgchemrxiv.org This process involves the electrochemical reduction of nitrate to generate a hydroxylamine (B1172632) intermediate, which then reacts with cyclohexanone to form the oxime. nih.govacs.orgchinesechemsoc.org Catalysts like Zn-Cu alloys and rutile titanium dioxide (R-TiO2) have shown effectiveness in this transformation. nih.govacs.orgchinesechemsoc.org For example, a Zn93Cu7 electrocatalyst achieved a 97% yield and 27% Faradaic efficiency for cyclohexanone oxime synthesis from nitrate reduction. nih.govacs.orgchemrxiv.org Another study using an R-TiO2 catalyst reported a high cyclohexanone oxime productivity of 127.3 μmol cm−2 h−1 with a Faradaic efficiency of 68.2%. chinesechemsoc.org
Electrochemical hydrogenative coupling of nitric oxide (NO) and cyclohexanone has also been explored for cyclohexanone oxime synthesis. dicp.ac.cn This method uses water as the hydrogen source and proceeds over a carbon catalyst at room temperature and atmospheric pressure, offering an environmentally friendly route. dicp.ac.cn
These electrochemical routes to cyclohexanone oxime highlight the potential for developing sustainable processes that can operate under milder conditions compared to traditional methods.
Hydrogenation of Phenol (B47542) to Cyclohexanone
The hydrogenation of phenol is another significant route for cyclohexanone production, offering a more direct pathway compared to cyclohexane oxidation. This process typically involves the selective hydrogenation of the aromatic ring of phenol to form cyclohexanone, while minimizing further hydrogenation to cyclohexanol. researchgate.netresearchgate.net
Catalytic Systems for Selective Phenol Hydrogenation
Selective hydrogenation of phenol to cyclohexanone requires efficient catalytic systems that can control the reaction pathway. Palladium (Pd) catalysts are frequently used and have demonstrated excellent performance in terms of both conversion and selectivity. researchgate.netresearchgate.netosti.gov Supported Pd catalysts, such as Pd/C-heteropoly acid, have shown high conversion of phenol and good selectivity for cyclohexanone under relatively mild conditions. osti.govproquest.com For instance, a composite catalytic system of Pd/C-heteropoly acid achieved 100% conversion of phenol and 93.6% selectivity of cyclohexanone at 80 °C and 1.0 MPa hydrogen pressure. osti.govproquest.com The synergistic effect between Pd/C and heteropoly acid is believed to enhance catalytic performance and suppress the over-hydrogenation of cyclohexanone to cyclohexanol. osti.govproquest.com
Other catalysts, including nickel (Ni) and platinum (Pt), have also been investigated, although they often show better performance in the hydrogenation of phenol to cyclohexanol rather than selective cyclohexanone formation. researchgate.netresearchgate.net Bifunctional nickel-containing catalysts like Ni/HZSM-5 have been reported to achieve quantitative yields of cyclohexanone from phenolic compounds. researchgate.net
Emerging catalysts, such as amorphous alloys and heteropoly acids, are also being explored for phenol hydrogenation. researchgate.net The support material for the catalyst plays a crucial role in its activity and selectivity. Studies have shown that the addition of Lewis acid in phenol hydrogenation can improve conversion and cyclohexanone selectivity, as the Lewis acid can activate the benzene (B151609) ring and the rapidly formed cyclohexanone, inhibiting its further hydrogenation. acs.org
Mechanistic Aspects of Phenol Hydrogenation to Cyclohexanone
The mechanism of phenol hydrogenation to cyclohexanone typically involves the partial hydrogenation of the aromatic ring. One proposed pathway involves the hydrogenation of the benzene ring of phenol to form cyclohexenol, which is an unstable intermediate that rapidly isomerizes to cyclohexanone. researchgate.netosti.gov Cyclohexanone can then be further hydrogenated to cyclohexanol. researchgate.net
The selectivity towards cyclohexanone is influenced by the catalyst properties and reaction conditions. Catalysts that promote the initial hydrogenation of the aromatic ring while inhibiting the subsequent hydrogenation of the ketone are crucial for achieving high cyclohexanone yields. The interaction between phenol and the catalyst surface, as well as the activation of hydrogen, are key steps in the catalytic cycle. osti.gov For example, on Pd/C-heteropoly acid catalysts, phenol can interact with the heteropoly acid through hydrogen bonding, while hydrogen is activated by Pd, leading to the partial hydrogenation of the benzene ring. osti.gov
Research into the reaction mechanism on different catalysts is ongoing to better understand the factors that govern selectivity and to design more efficient catalytic systems. researchgate.net
Emerging and Sustainable Synthesis Pathways
Beyond the established industrial routes, research is actively exploring emerging and sustainable pathways for cyclohexanone synthesis, driven by the principles of green chemistry.
Electrochemical synthesis routes, as discussed earlier, represent a significant area of development for sustainable production. nih.govacs.orgchemrxiv.orgchinesechemsoc.orgdicp.ac.cn These methods offer the potential to utilize renewable energy and reduce the reliance on harsh chemicals and conditions.
Another emerging area is the use of biocatalysis, employing enzymes as catalysts for chemical transformations. Enzymes like lipases, enoate reductases, and nitrilases have shown promise in the synthesis of chiral cyclohexanone building blocks, offering a green alternative to conventional methods. acs.org
Photocatalytic oxidation of cyclohexane under visible light using catalysts like titanium dioxide (TiO2) is also being investigated as a cleaner alternative for producing cyclohexanol and cyclohexanone. mdpi.com While conversion rates may currently be lower than traditional methods, this approach offers the advantage of operating under ambient temperature and pressure using solar light as the irradiation source. mdpi.com
The development of novel catalytic systems, including metal-organic frameworks (MOFs) and other nanomaterials, is contributing to the discovery of more efficient and selective synthesis routes. acs.org Furthermore, research into integrating different catalytic processes, such as combining plasma activation with electrocatalysis, is opening up new possibilities for synthesizing cyclohexanone precursors under mild conditions using readily available feedstocks like air. rsc.org
These emerging pathways, while still in various stages of development, highlight the ongoing efforts to create more sustainable and environmentally friendly methods for producing cyclohexanone and its derivatives.
Photoreduction and Photo-oxidation Strategies
Photochemical methods offer alternative routes for the synthesis and transformation of organic compounds, utilizing light energy to drive reactions. In the context of cyclohexanone, photo-oxidation and photoreduction strategies have been investigated for its production or as part of synthetic sequences involving cyclohexanone derivatives.
Photo-oxidation of cyclohexane (C6H12) is a studied route for the production of cyclohexanone and cyclohexanol (C6H12O), often yielding a mixture referred to as KA oil nih.gov. This process can be catalyzed by various materials under UV or visible light irradiation. For instance, MoOₓ-functionalized ferrierite has been explored for the gas-phase photo-oxidation of cyclohexane under UV light, showing the formation of benzene and cyclohexene as products, indicating photocatalyzed cyclohexane oxydehydrogenation . The aerobic oxidation of cyclohexylbenzene (B7769038) (C12H16) catalyzed by N-hydroxyphthalimide (NHPI) (C8H5NO3) under atmospheric dioxygen and light has also been shown to afford phenol (C6H6O) and cyclohexanone in good selectivities nih.gov.
Photocatalyzed annulation reactions represent another strategy where light is used in the synthesis of substituted cyclohexanones. A tandem carbene and photoredox-catalyzed process has been developed for the convergent synthesis of α,β-disubstituted cyclic ketones, including cyclohexanones, via a formal [5+1] cycloaddition. This method involves consecutive photoredox cycles and enables the construction of two contiguous C–C bonds under mild conditions without the need for strong bases or expensive metal catalysts blkcommodities.com.
Electrocatalytic methods combined with photoexcitation have also been explored. A photoelectrocatalytic (PEC) system using rutile titanium dioxide (R-TiO2) as a photoanode has been designed for the oxidation of cyclohexane to produce cyclohexanone wikipedia.org. This paired system can be combined with cathodic electrocatalytic nitrate (NO3-) reduction to simultaneously produce cyclohexanone and cyclohexanone oxime (C6H11NO) wikipedia.org.
While photo-oxidation routes to cyclohexanone or its precursors are reported, direct photoreduction of cyclohexanone is less commonly discussed in the provided sources, with one study noting the absence of photoreduction activity of cyclohexanone with certain iridium complexes loaded on CdS photocatalysts fishersci.be.
One-Pot Synthesis Methodologies
One-pot synthesis strategies aim to carry out multiple chemical transformations in a single reaction vessel without isolating intermediates. This approach offers advantages such as reduced reaction time, minimized waste generation, and simplified procedures. Several one-pot methodologies have been developed for the synthesis of cyclohexanone derivatives or for reactions where cyclohexanone is a starting material.
One-pot procedures starting from cyclohexanone have been developed for the synthesis of cyclohexanecarbonitrile (B123593) (C7H11N). Three new multi-step one-pot processes for the high-yielding synthesis of cyclohexanecarbonitrile from cyclohexanone have been described. These processes utilize methanol (B129727) (CH3OH) as a uniform solvent and involve reactions with methyl hydrazinecarboxylate (C2H6N2O2) and hydrogen cyanide (CHN), followed by oxidation wikipedia.orgnih.gov. The first step, the reaction of cyclohexanone with methyl hydrazinecarboxylate and subsequent addition of HCN to yield methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, is described as a one-pot synthesis involving two partial steps wikipedia.org. Different oxidants, including sodium hypochlorite (B82951) (NaClO), hydrogen peroxide (H2O2), or air (O2), can be used in the oxidation step nih.gov.
Another one-pot synthesis involves the preparation of phenol and cyclohexanone from cyclohexylbenzene. This method utilizes N-hydroxyphthalimide (NHPI) (C8H5NO3) as a catalyst for the aerobic oxidation of cyclohexylbenzene, followed by treatment with sulfuric acid (H2SO4) nih.gov. This one-pot process achieved good selectivities for both phenol (96%) and cyclohexanone (91%) at 25% conversion of cyclohexylbenzene nih.gov.
One-pot synthesis methodologies have also been applied to the construction of more complex molecules incorporating the cyclohexanone scaffold. For example, a one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives catalyzed by Pd/C has been reported. This procedure involves treating the cyclohexanone derivatives with hydrogen (H2) followed by ethylene (B1197577) (C2H4) nih.gov. Additionally, an organobase-catalyzed one-pot exo-selective synthesis of spiro[cyclohexanone-pyrandione] derivatives from pyran-2,4-dione precursors and diarylideneacetone derivatives has been described fishersci.ie.
Furthermore, a one-pot synthesis of cyclohexanone oxime (C6H11NO) from nitrobenzene (B124822) (C6H5NO2) using a bifunctional catalyst composed of palladium and gold nanoparticles on carbon has been achieved under hydrogen atmosphere ontosight.ai.
Table 1 summarizes selected one-pot synthesis methodologies involving cyclohexanone or its derivatives.
| Starting Material(s) | Product(s) | Catalyst(s) | Conditions | Key Intermediate(s) | Reference |
| Cyclohexanone, Methyl hydrazinecarboxylate, HCN | Cyclohexanecarbonitrile | - | Reflux in methanol, then 0°C with HCN, oxidation | Methyl 2-(1-hydroxycyclohexyl)hydrazinecarboxylate, Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate | wikipedia.orgnih.gov |
| Cyclohexylbenzene | Phenol, Cyclohexanone | NHPI | Aerobic oxidation, then H2SO4 treatment | - | nih.gov |
| 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives | 3-substituted indoles | Pd/C | H2 atmosphere, then C2H4 atmosphere | Nitrones | nih.gov |
| Nitrobenzene | Cyclohexanone oxime | Pd/Au nanoparticles on carbon | H2 atmosphere, 60 °C | Hydroxylamine | ontosight.ai |
| Cyclohexanone, Pyran-2,4-dione precursors, Diarylideneacetone derivatives | Spiro[cyclohexanone-pyrandione] derivatives | Organobase | Sequential 1,4-conjugate additions | - | fishersci.ie |
| Linear ketone precursor | α,β-disubstituted cyclohexanone | Carbene and photoredox catalysts | Light irradiation | - | blkcommodities.com |
Biocatalytic Transformations and Bioreduction of Cyclohexanone
Biocatalysis, utilizing enzymes or whole cells, offers highly selective and environmentally benign routes for chemical transformations. Cyclohexanone is a substrate or product in various biocatalytic processes, including oxidations, reductions, and conversions to other valuable chemicals.
Biocatalytic oxidation of cyclohexanone can lead to products like epsilon-caprolactone (C6H10O2) through Baeyer-Villiger oxidation. Cyclohexanone monooxygenase (CHMO) is a key enzyme in this transformation. Recombinant Escherichia coli strains expressing CHMO have been used for the oxidation of cyclic ketones to lactones wikipedia.org. Whole cells of Fusarium oxysporum f. sp. ciceri NCIM 1282 have also demonstrated the ability to convert cyclohexanone to epsilon-caprolactone with high selectivity (99+%) thegoodscentscompany.com. Studies on the characterization of different biocatalyst formats for CHMO-catalyzed cyclohexanone oxidation in Pseudomonas taiwanensis VLB120 have compared isolated enzyme, suspended whole cells, and biofilms, evaluating their kinetic parameters fishersci.ca. Pseudomonas taiwanensis VLB120 has also been engineered for the in-vivo cascade synthesis of lactones, including epsilon-caprolactone, from cycloalkanes, cyclohexanol, and cyclohexanone, utilizing enzymes like cyclohexanone monooxygenase flybase.org.
Bioreduction of cyclohexanone primarily yields cyclohexanol (C6H12O). This transformation can be catalyzed by alcohol dehydrogenases (ADH) or other reductases. Immobilized alcohol dehydrogenase and ene-reductase systems have been investigated for the reduction of cyclohex-2-enone (C6H8O) to cyclohexanol, with cyclohexanone mentioned as a substrate for certain ADHs in bioreduction studies fishersci.at. Bioreduction of cyclohexanone using EhADH or TeSADH immobilized on Coral in isopropanol (B130326) (C3H8O) with varying amounts of water has been studied, showing conversion to cyclohexanol fishersci.at. Sodium borohydride (B1222165) (NaBH4) is a common chemical reducing agent for cyclohexanone in laboratory settings, yielding cyclohexanol nih.govnih.govnih.gov. While not strictly biocatalysis, these chemical reduction methods highlight the importance of the cyclohexanone to cyclohexanol transformation.
Biocatalytic approaches have also been developed for the synthesis of chiral substituted cyclohexanone building blocks. Screening of enzyme collections, including lipases, enoate reductases, and nitrilases, has identified biocatalysts for the preparation of optically pure methyl 3-oxocyclohexanecarboxylates and 3-oxocyclohexanecarbonitriles from cyclohexanone derivatives wikipedia.org.
Table 2 presents examples of biocatalytic transformations and bioreduction of cyclohexanone.
| Substrate(s) | Product(s) | Biocatalyst(s) | Transformation Type | Key Findings | Reference |
| Cyclohexanone | Epsilon-caprolactone | Fusarium oxysporum f. sp. ciceri NCIM 1282 (whole cells) | Oxidation (Baeyer-Villiger) | High selectivity (99+%) achieved. | thegoodscentscompany.com |
| Cyclohexanone | Epsilon-caprolactone | Pseudomonas taiwanensis VLB120 expressing CHMO (whole cells, isolated enzyme, biofilms) | Oxidation (Baeyer-Villiger) | Kinetic characterization of different biocatalyst formats. Suspended cells showed favorable kinetics. | fishersci.ca |
| Cyclohexane, Cyclohexanol, Cyclohexanone | Lactones (e.g., Epsilon-caprolactone) | Pseudomonas taiwanensis VLB120 (engineered whole cells) | Oxidation cascade | In-vivo cascade synthesis demonstrated; converted cyclohexanone to epsilon-caprolactone at 170 U gCDW⁻¹. flybase.org | flybase.org |
| Cyclohexanone | Cyclohexanol | Immobilized EhADH or TeSADH | Bioreduction | Conversion to cyclohexanol in organic solvents like isooctane (B107328) and toluene. | fishersci.at |
| Cyclohexanone | Cyclohexanol | Sodium borohydride | Chemical Reduction | Common laboratory method for reduction. nih.govnih.govnih.gov | nih.govnih.govnih.gov |
| Cyclohexanone derivatives | Chiral substituted cyclohexanone building blocks | Lipases, Enoate reductases, Nitrilases | Biotransformation | Preparation of optically pure methyl 3-oxocyclohexanecarboxylates and 3-oxocyclohexanecarbonitriles. wikipedia.org | wikipedia.org |
Reaction Chemistry and Mechanistic Investigations of Cyclohexanone
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. In cyclohexanone (B45756), this reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield a cyclohexanol (B46403) derivative. The stereochemistry of nucleophilic addition to cyclohexanone has been extensively studied, with factors such as steric hindrance and stereoelectronic effects playing significant roles in determining the facial selectivity of the attack. researchgate.netresearchgate.net The hybridization of the carbonyl carbon changes from sp² to sp³ during the addition, potentially creating a chiral center if the substituents are not equivalent. libretexts.org
Addition of Organometallic Reagents to Cyclohexanone
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to the carbonyl group of cyclohexanone. leah4sci.comlibretexts.org This reaction typically results in the formation of tertiary alcohols after workup. The mechanism generally involves the nucleophilic attack of the carbanion-like carbon of the organometallic reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. leah4sci.comlibretexts.org The reaction is often carried out in ethereal solvents to stabilize the organometallic reagent. leah4sci.comlibretexts.org
Reactions with Hydrides and Other Nucleophiles
Cyclohexanone undergoes reduction upon reaction with hydride sources such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding cyclohexanol. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation of the alkoxide intermediate. masterorganicchemistry.com The stereoselectivity of hydride reduction in cyclohexanones can be influenced by the size of the reducing agent and the presence of substituents on the ring. vub.ac.beacs.org Small nucleophiles may favor axial attack, while bulky nucleophiles may prefer equatorial attack due to steric considerations. researchgate.netacs.org
Other nucleophiles, such as hydroxide (B78521) ions, can also react with cyclohexanone via nucleophilic addition, forming a cyclohexanol intermediate that can undergo further reactions depending on the conditions. ontosight.ai The addition of hydrogen cyanide to cyclohexanone in the presence of a base yields cyclohexanone cyanohydrin. vaia.com
Condensation Reactions of Cyclohexanone
Cyclohexanone participates in various condensation reactions, which involve the combination of two molecules with the elimination of a small molecule, such as water. These reactions are crucial for forming larger and more complex molecules. cdnsciencepub.comresearchgate.net
Aldol (B89426) and Knoevenagel Condensations
The aldol condensation of cyclohexanone can occur under acidic or basic conditions, leading to the formation of β-hydroxy ketones or α,β-unsaturated ketones (aldol condensation products). mdpi.comvaia.comroyalsocietypublishing.orgacs.org The reaction involves the formation of an enolate from cyclohexanone, which then acts as a nucleophile to attack the carbonyl carbon of another cyclohexanone molecule. vaia.com Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone. vaia.com The self-condensation of cyclohexanone can produce dimers and higher oligomers, with the selectivity influenced by the catalyst and reaction conditions. royalsocietypublishing.orgkyoto-u.ac.jp
The Knoevenagel condensation is a specific type of aldol condensation involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a base catalyst. numberanalytics.comsigmaaldrich.com Cyclohexanone can react with active methylene compounds, leading to the formation of α,β-unsaturated compounds. numberanalytics.comresearchgate.net The mechanism involves the deprotonation of the active methylene compound to form a stabilized anion, which then attacks the carbonyl carbon of cyclohexanone. numberanalytics.comrsc.org
Mannich Base Synthesis and Derivatization
Cyclohexanone can be utilized in the Mannich reaction, a three-component condensation involving a compound with an acidic proton (like cyclohexanone), formaldehyde, and a primary or secondary amine. uobaghdad.edu.iqnih.govgijash.com This reaction forms a β-amino carbonyl compound known as a Mannich base. nih.govgijash.com The mechanism typically involves the formation of an iminium ion from the amine and formaldehyde, followed by the nucleophilic attack of the enol form of cyclohexanone on the iminium ion. gijash.com Mannich bases derived from cyclohexanone can undergo further derivatization. researchgate.net
Oxidation and Reduction Pathways of Cyclohexanone
Cyclohexanone can undergo both oxidation and reduction reactions. As discussed earlier, reduction of cyclohexanone typically yields cyclohexanol. masterorganicchemistry.commdpi.com
Oxidation of cyclohexanone can lead to various products depending on the oxidizing agent and reaction conditions. The partial oxidation of cyclohexane (B81311) is an important industrial process for the production of cyclohexanone and cyclohexanol (often referred to as KA oil), which are precursors for nylon synthesis. rsc.orgdrexel.eduresearchgate.net This oxidation is known to proceed via a free radical autoxidation mechanism. rsc.orgresearchgate.netnih.gov Catalytic oxidation of gaseous cyclohexanone has also been investigated, with studies exploring the reaction pathways and intermediate formation. rsc.org
Baeyer–Villiger Oxidation of Cyclohexanone and its Derivatives
The Baeyer–Villiger oxidation is a prominent reaction for cyclohexanone, transforming it into a seven-membered ring lactone, ε-caprolactone. This transformation involves the insertion of an oxygen atom adjacent to the carbonyl group. Cycloketones can be oxidized to lactones using various oxidants, including molecular oxygen, peroxy acids, or hydrogen peroxide. mdpi.com Hydrogen peroxide is considered an environmentally friendly oxidant for this reaction. mdpi.com
The catalytic mechanism of the Baeyer–Villiger oxidation of cyclohexanone with hydrogen peroxide can differ depending on the catalyst used, such as Brønsted acids or Lewis acids. mdpi.com Lewis acids, like Sn-zeolite beta, can activate the carbonyl oxygen of cyclohexanone through coordination, facilitating the attack of hydrogen peroxide. mdpi.comnih.gov Brønsted acids, on the other hand, can react with hydrogen peroxide to form peroxy acids, which act as the active oxidizing species. mdpi.com They also activate the carbonyl group by protonation. mdpi.com
Research has explored the use of various catalysts for this oxidation. For instance, Sn-zeolite beta has shown high chemoselectivity for lactone formation (100% selectivity) when using hydrogen peroxide as the oxidant. mdpi.com The catalytic activity of Sn-zeolite beta was found to be higher than some homogeneous catalytic systems. mdpi.com Studies combining density functional theory (DFT) calculations with experimental work have investigated the mechanism on different catalysts like titanium silicate (B1173343) zeolite TS-1. cjcatal.com These studies suggest that on TS-1, hydrogen peroxide is adsorbed and activated at tetrahedral Ti sites. cjcatal.com The major products of cyclohexanone oxidation by H2O2 catalyzed by hollow TS-1 zeolite were ε-caprolactone, 6-hydroxyhexanoic acid, and adipic acid. cjcatal.com
Interestingly, research also indicates that under certain conditions, a thermally activated radical reaction can occur concurrently with the Baeyer–Villiger oxidation of cyclohexanone with aqueous hydrogen peroxide, leading to the formation of adipic acid. researchgate.net ε-Caprolactone is the primary product, but it can undergo further transformations. researchgate.net The choice of solvent can influence the rates of these reactions, potentially acting as a radical scavenger. researchgate.net
Selective Reduction of Cyclohexanone to Cyclohexanol
The selective reduction of cyclohexanone to cyclohexanol is a fundamental transformation in organic chemistry with significant industrial applications, particularly in the production of nylon precursors. ecpat.org Several methods exist for this conversion, each with its own advantages.
Common methods for reducing cyclohexanone include catalytic hydrogenation, hydride reduction, transfer hydrogenation, and bioreduction. ecpat.org
Catalytic Hydrogenation: This is a widely used industrial method employing metal catalysts such as palladium, platinum, or nickel under hydrogen gas pressure, offering high efficiency and yields. ecpat.org
Hydride Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used in suitable solvents. NaBH₄ is a milder and more selective agent often used in laboratory settings, while LiAlH₄ is more powerful but requires careful handling. ecpat.org Reduction of cyclohexanone using sodium borohydride in aqueous alkaline solution is a common laboratory experiment. ecpat.org
Transfer Hydrogenation: This environmentally friendly method utilizes a hydrogen donor molecule, such as isopropanol (B130326), in the presence of a catalyst, often a metal complex, avoiding the need for high-pressure hydrogen gas. ecpat.org
Bioreduction: Enzymes from microorganisms can catalyze the selective reduction of ketones, offering high specificity and environmental benefits, though scalability and cost can be considerations. ecpat.org
Research continues to explore new catalytic systems for this reduction. For example, studies have investigated the catalytic mechanism of cyclohexanone hydrogenation using single-atom catalysts like Pt@Na₃PMA through density functional theory calculations. sciopen.com These studies suggest that the hydrogenation of the carbonyl oxygen atom is the rate-determining step in this specific catalytic cycle. sciopen.com
Alpha-Functionalization and Enol Chemistry
The α-carbons of cyclohexanone, those adjacent to the carbonyl group, are key sites for functionalization due to the acidity of the α-hydrogens. This reactivity is largely governed by the formation of enols and enolates. acs.org
Enolate chemistry has traditionally dominated the α-functionalization of carbonyl compounds. acs.org Treatment of a carbonyl precursor with a strong base generates nucleophilic enolates, which can react with various electrophiles to form new bonds at the α-position, including C-C, C-O, C-N, C-S, and C-halogen bonds. acs.org
The enol form of cyclohexanone, although present in lower concentration than the keto form, is the reactive intermediate in many α-functionalization reactions under acidic conditions. libretexts.org Under basic conditions, the more reactive enolate ion is formed. chemistrysteps.com
Enamine Formation and Reactivity
Enamines are nitrogen analogues of enols, formed by the reaction of a secondary amine with an enolizable aldehyde or ketone, such as cyclohexanone, typically in the presence of a mild acid catalyst. masterorganicchemistry.com This is a condensation reaction that involves the elimination of water. makingmolecules.comyoutube.com
The mechanism of enamine formation begins with the nucleophilic addition of the secondary amine to the carbonyl carbon of cyclohexanone. masterorganicchemistry.commakingmolecules.com A series of proton transfers leads to the formation of an iminium species. makingmolecules.com Unlike primary amines which can lose an N-H proton to form a neutral imine, secondary amines lack this proton on the nitrogen in the iminium intermediate. makingmolecules.com Instead, a proton is removed from the α-carbon, resulting in the formation of the enamine, which has a C=C double bond conjugated to the nitrogen. makingmolecules.comyoutube.com
Enamines are more nucleophilic than enols due to nitrogen being less electronegative than oxygen, making the alkene carbon particularly reactive. masterorganicchemistry.commakingmolecules.com This nucleophilicity at the α-carbon makes enamines valuable intermediates in organic synthesis. pearson.com They can react with suitable electrophiles, such as alkyl halides, in reactions like alkylation to introduce substituents at the α-position of the original carbonyl compound. masterorganicchemistry.commakingmolecules.compearson.com After reaction with the electrophile, the enamine can be hydrolyzed back to the ketone under acidic conditions, regenerating the carbonyl functionality with the new substituent at the α-carbon. masterorganicchemistry.compearson.com
Halogenation at Alpha-Positions
Halogenation at the α-positions of cyclohexanone involves the substitution of α-hydrogens with halogen atoms (e.g., chlorine, bromine, or iodine). This reaction can be carried out under either acidic or basic conditions, proceeding through different mechanisms. chemistrysteps.compressbooks.pub
Under acidic conditions, the reaction mechanism involves the acid-catalyzed tautomerization of cyclohexanone to its enol form. libretexts.orgchemistrysteps.com The enol is the nucleophilic species that reacts with the electrophilic halogen (e.g., Br₂). libretexts.orgchemistrysteps.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by removal of an α-hydrogen to form the enol. libretexts.org The pi electrons of the enol's double bond then attack the halogen molecule, forming a new C-halogen bond and an oxonium ion intermediate. libretexts.orgmasterorganicchemistry.com Deprotonation of the oxonium ion yields the α-halogenated ketone. libretexts.org Under acidic conditions, typically only one α-hydrogen is replaced by a halogen because the electron-withdrawing effect of the introduced halogen makes subsequent protonation of the carbonyl less favorable, which is the initial step in the acid-catalyzed mechanism. pressbooks.pub
Under basic conditions, the halogenation proceeds via the formation of the enolate ion. chemistrysteps.compressbooks.pub A strong base removes an α-hydrogen, generating the nucleophilic enolate. chemistrysteps.compressbooks.pub The enolate then reacts with the halogen. chemistrysteps.compressbooks.pub Unlike acidic conditions, base-promoted halogenation can lead to multiple halogenations at the α-carbons, potentially replacing all α-hydrogens. chemistrysteps.compressbooks.pub This is because the introduction of a halogen increases the acidity of the remaining α-hydrogens on the same carbon, making subsequent deprotonations and halogenations faster. chemistrysteps.compressbooks.pub
Radical Chemistry and Initiating Species
Radical reactions involving cyclohexanone and related systems are significant, particularly in processes like the oxidation of cyclohexane.
Free Radical Chain Mechanisms in Cyclohexane Oxidation
Cyclohexanone and cyclohexanol are key products in the catalytic oxidation of cyclohexane, an important industrial process for the production of precursors to nylon 6,6. researchgate.netmdpi.com This oxidation typically proceeds via a free radical chain mechanism. google.com
The process begins with the formation of cyclohexyl radicals, which react with oxygen to form cyclohexyl peroxy radicals. These peroxy radicals can abstract hydrogen atoms from cyclohexane, propagating the chain and forming cyclohexyl hydroperoxide. google.com Cyclohexyl hydroperoxide is a crucial intermediate that can then decompose, often catalyzed by metal species, to yield cyclohexanone and cyclohexanol. google.com
While the primary focus here is on cyclohexanone, understanding its formation through the radical oxidation of cyclohexane provides context for its presence and potential further radical reactions within complex systems. The selective oxidation of cyclohexane to cyclohexanone and cyclohexanol (often referred to as KA oil) is challenging due to the potential for over-oxidation and the formation of numerous by-products. researchgate.netgoogle.com Controlling the conversion rate of cyclohexane and the residence time of cyclohexanone and cyclohexanol is essential to improve selectivity and yield. google.com
Research into this area includes the development of efficient catalytic systems, such as gold catalysts, that can facilitate the selective oxidation of cyclohexane under milder conditions. researchgate.netmdpi.com
Role of Cyclohexanone in Polymerization Initiation
Cyclohexanone (C₆H₁₀O) has been investigated for its role in initiating polymerization reactions, particularly through radical mechanisms and co-initiation systems. While not a conventional standalone initiator like peroxides or azo compounds, cyclohexanone can participate in radical generation under specific conditions or influence the initiation step when combined with other components.
Research indicates that cyclohexanone can act as a co-initiator in the thermal homopolymerization of certain vinyl monomers, such as methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA). Previous experimental studies showed higher monomer conversion in the presence of cyclohexanone compared to xylene, suggesting its involvement in the initiation process upenn.eduacs.orgacs.org. Computational studies have explored potential mechanisms for this cyclohexanone-monomer co-initiation, including the Kaim, Flory, α-position hydrogen transfer, and Mayo mechanisms upenn.eduacs.orgacs.org. The α-position hydrogen transfer and Mayo mechanisms have been identified as capable of generating monoradicals for initiating the polymerization of MA and MMA, with comparable energy barriers upenn.eduacs.org. The Kaim mechanism involves the formation of a cyclohexanone-monomer complex that subsequently dissociates to release monoradicals upenn.eduacs.org.
Cyclohexanone can also be involved in redox initiation systems. For instance, the redox system of CuSO₄-cyclohexanone has been investigated for the radical polymerization of methyl methacrylate. In this system, it is assumed that the α-CH₂- group of cyclohexanone is oxidized by Cu²⁺ to form a radical species (Cα•), which then initiates chain propagation researchgate.net. Studies using this redox initiator system showed that MMA polymerization could proceed at temperatures between 70°C and 90°C with varying molar ratios of CuSO₄ to cyclohexanone researchgate.net.
Furthermore, cyclohexanone has been reported to initiate the polymerization of several vinyl monomers, including acrylamide, n-butyl acrylate, and MMA, through a mechanism proposed by Kaim upenn.eduacs.org. This mechanism suggests the formation of a complex between cyclohexanone and the monomer, leading to the generation of monoradicals that initiate the polymerization upenn.eduacs.org.
In the context of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, cyclohexanone, when combined with tert-butylhydroperoxide and catalyzed by p-toluenesulfonic acid, has been used to generate ketone radicals capable of initiating RAFT polymerization of monomers like NIPAAM, styrene (B11656), and butyl acrylate. This system demonstrated controlled polymerization with good living characteristics, high end-group fidelity, and low dispersity mdpi.com. However, the formation of di-tert-butylperoxide from tert-butylhydroperoxide in this system can lead to the termination of propagating chains mdpi.com.
The self-polymerization of cyclohexanone itself, particularly in the presence of catalysts, has also been studied, leading to the formation of resinous products through condensation reactions. This process can yield dimers and trimers, and at low temperatures on alumina (B75360) surfaces, rapid polymerization of cyclohexanone can occur ias.ac.inresearchgate.netroyalsocietypublishing.org.
Studies on the molecular weight in the polymerization of methyl methacrylate initiated with cyclohexanone have also been conducted. These investigations evaluated chain-transfer constants to the monomer, solvent, and initiator, providing insights into the reaction kinetics and the influence of cyclohexanone on polymer chain growth tandfonline.com. The comparatively high chain-transfer constant to the monomer was interpreted in terms of increased susceptibility of MMA molecules towards chain transfer due to interactions with cyclohexanone molecules tandfonline.com.
While cyclohexanone peroxide, a related compound, is widely used as a polymerization initiator and curing agent, particularly in the production of plastics and resins like unsaturated polyester (B1180765) resins and thermosetting systems, the role of cyclohexanone itself as a direct initiator or co-initiator in various polymerization types highlights its diverse chemical behavior marketresearchintellect.comdataintelo.com.
Research Findings Summary
| Initiation System | Monomers Polymerized | Proposed Mechanism | Conditions | Key Observations | Source |
| Cyclohexanone-Monomer Co-initiation | Methyl Acrylate, Methyl Methacrylate | α-position hydrogen transfer, Mayo, Kaim | Thermal polymerization | Higher monomer conversion compared to xylene; involves monoradical generation. | upenn.eduacs.orgacs.org |
| CuSO₄-Cyclohexanone Redox System | Methyl Methacrylate | Oxidation of α-CH₂- to Cα• radical | 70-90°C, varying CuSO₄:Cyclohexanone ratios | Polymerization proceeds; controllability is limited in reverse ATRP. | researchgate.net |
| Cyclohexanone with specific monomers | Acrylamide, n-Butyl Acrylate, MMA | Formation of cyclohexanone-monomer complex | Not explicitly specified in snippet | Initiates polymerization through monoradical release. | upenn.eduacs.org |
| Cyclohexanone/tert-butylhydroperoxide | NIPAAM, Styrene, Butyl Acrylate | Ketone radical generation (acid catalyzed RAFT) | Room temperature (RAFT) | Controlled polymerization, high end-group fidelity; potential for chain termination. | mdpi.com |
| Cyclohexanone self-polymerization | Cyclohexanone | Condensation reactions, rapid surface polymerization | Presence of catalysts (e.g., alumina), varying temperatures | Formation of dimers, trimers, and resinous products; coke formation on alumina. | ias.ac.inresearchgate.netroyalsocietypublishing.org |
Synthesis and Advanced Applications of Cyclohexanone Derivatives
Cyclohexanone (B45756) Oxime and Caprolactam Synthesis
Cyclohexanone is a critical intermediate in the chemical industry, primarily serving as a precursor in the production of polyamides. atamankimya.com The synthesis of ε-caprolactam, the monomer for Nylon 6, begins with the conversion of cyclohexanone to cyclohexanone oxime. youtube.comresearchgate.net This transformation is a key step in a multi-stage process that ultimately yields caprolactam. lookchem.comrwth-aachen.de
Beckmann Rearrangement Mechanisms and Improvements
The conversion of cyclohexanone oxime to ε-caprolactam is achieved through the Beckmann rearrangement, a reaction first reported by Ernst Otto Beckmann in 1886. chemistnotes.combyjus.com This acid-catalyzed isomerization of an oxime into an amide is a cornerstone of industrial caprolactam production. chemistnotes.comucla.edu When the oxime is derived from a cyclic ketone like cyclohexanone, the product is a cyclic amide, known as a lactam. chemistnotes.comucla.edu
The reaction mechanism involves several key steps. chemistnotes.com First, the hydroxyl group of the oxime is protonated by an acid catalyst, forming an oxonium cation and making the hydroxyl group a better leaving group. chemistnotes.comucla.edu This is followed by the migration of the alkyl group that is in the trans (or anti) position relative to the leaving group. chemistnotes.com This migration to the nitrogen atom occurs simultaneously with the elimination of a water molecule, resulting in the formation of a nitrilium cation intermediate. chemistnotes.combyjus.com The water molecule then attacks the carbocation, and following deprotonation and tautomerization, the final amide (or lactam) product is formed. byjus.com
Historically, strong acids such as concentrated sulfuric acid, oleum, and polyphosphoric acid have been used as catalysts for the commercial production of caprolactam. wikipedia.org The process typically involves passing an acidified solution of the oxime through a reaction zone maintained at 90-120°C, where the rearrangement is completed within minutes. lookchem.com However, the use of these strong acids leads to the formation of a significant amount of ammonium (B1175870) sulfate (B86663) as a by-product during the neutralization step with ammonia (B1221849), posing environmental concerns. google.com
Research has focused on improving the process by exploring various other catalysts. libretexts.org Modern methods have employed reagents such as Ga(OTf)₃, HgCl₂, and Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) to facilitate the rearrangement under different conditions. libretexts.org The development of heterogeneous catalysts and vapor-phase Beckmann rearrangement processes represents a significant area of research aimed at creating more efficient and environmentally benign production routes. rwth-aachen.de
Catalysts and Conditions for Beckmann Rearrangement of Cyclohexanone Oxime
| Catalyst System | Reaction Conditions | Conversion/Yield | Reference |
|---|---|---|---|
| Sulfuric Acid / Oleum | Liquid phase, 90–120 °C | High (Commercial Standard) | lookchem.comwikipedia.org |
| Ga(OTf)₃ in CH₃CN | 40 °C, 20 min | 92% Conversion | libretexts.org |
| HgCl₂ in CH₃CN | 80 °C, 8 h | High | libretexts.org |
| Eaton's Reagent (P₂O₅ in methanesulfonic acid) | Not specified | Effective Catalyst | libretexts.org |
Green and Sustainable Routes for Cyclohexanone Oxime Production
The conventional production of hydroxylamine (B1172632) sulfate for the oximation of cyclohexanone (the Raschig process) generates substantial amounts of ammonium sulfate as a by-product, creating an environmental burden. lookchem.com This has driven research into greener and more sustainable alternatives for synthesizing cyclohexanone oxime.
A significant advancement is the ammoximation of cyclohexanone. ucm.es This process involves the direct reaction of cyclohexanone with ammonia and hydrogen peroxide in the presence of a solid catalyst, typically a titanosilicate molecular sieve known as TS-1. rwth-aachen.deucm.es This method avoids the use of hydroxylamine sulfate and the subsequent formation of ammonium sulfate, making it a much cleaner production route. ucm.es
Another innovative approach is the photonitrosation of cyclohexane (B81311), developed by Toray Industries. lookchem.com In this process, a mixture of nitrosyl chloride (NOCl) and hydrogen chloride (HCl) is introduced into cyclohexane and irradiated with mercury light. lookchem.com This single-step reaction directly converts cyclohexane into cyclohexanone oxime hydrochloride with high selectivity, bypassing the need for cyclohexanone as an intermediate. lookchem.com
Additionally, research has explored the gas-phase catalytic hydrogenation of nitrocyclohexane (B1678964) as a raw material to synthesize cyclohexanone oxime and caprolactam. google.com This method is presented as being environmentally friendly, with a high conversion rate and yield, and avoids the production of ammonium sulfate by-products, waste water, and waste gas. google.com
Comparison of Cyclohexanone Oxime Production Routes
| Process | Reactants | Key Features | By-products | Reference |
|---|---|---|---|---|
| Conventional (Raschig-based) | Cyclohexanone, Hydroxylamine Sulfate, Ammonia | Well-established industrial process. | Ammonium sulfate | lookchem.comucm.es |
| Ammoximation | Cyclohexanone, Ammonia, Hydrogen Peroxide | Uses a solid catalyst (TS-1); avoids ammonium sulfate formation. | Water | rwth-aachen.deucm.es |
| Photonitrosation (Toray Process) | Cyclohexane, Nitrosyl Chloride, HCl | Direct conversion of cyclohexane to the oxime; light-initiated. | Fewer by-products than conventional route. | lookchem.com |
| Catalytic Hydrogenation | Nitrocyclohexane, Hydrogen | Gas-phase reaction; environmentally friendly. | No ammonium sulfate. | google.com |
Adipic Acid and Hexamethylenediamine (B150038) Production
Cyclohexanone is a precursor for the production of adipic acid, a dicarboxylic acid that is a crucial monomer for various polymers, most notably Nylon 6,6. atamankimya.comqiboch.comepchems.com Adipic acid, in turn, is a key component in the synthesis of hexamethylenediamine (HDA). qiboch.com The reaction between adipic acid and hexamethylenediamine through a condensation polymerization process forms Nylon 6,6, a high-performance polymer with extensive applications. qiboch.comslideshare.net Hexamethylenediamine can be produced commercially by the catalytic hydrogenation of adiponitrile, which itself can be synthesized from adipic acid and ammonia. google.comgloballcadataaccess.org
Oxidation of KA Oil to Adipic Acid
The dominant industrial method for producing adipic acid starts with the oxidation of cyclohexane, which yields a mixture of cyclohexanol (B46403) and cyclohexanone, commonly referred to as KA oil (Ketone-Alcohol oil). researchgate.netnih.govxmu.edu.cn This KA oil is then subjected to a second oxidation step to produce adipic acid. iitm.ac.inresearchgate.net
This second stage traditionally uses 50-60% nitric acid as the oxidizing agent, with copper and vanadium compounds (like ammonium metavanadate) serving as catalysts. nih.govugm.ac.idmdpi.com The reaction is typically carried out at temperatures between 60°C and 100°C. mdpi.com While this method is effective and has been in use since the 1940s, it has significant environmental drawbacks. nih.gov The process releases substantial amounts of nitrous oxide (N₂O), a potent greenhouse gas that contributes to global warming and ozone layer depletion. nih.govresearchgate.net This has spurred significant research into developing cleaner, non-nitric acid routes for adipic acid synthesis. iitm.ac.innih.gov
In a continuous flow microchannel reactor, the oxidation of KA oil with nitric acid using Cu and V as catalysts has shown total KA oil conversion rates of 100%, with adipic acid selectivity around 85-89%. google.com
Alternative Routes and Catalytic Systems for Adipic Acid
In response to the environmental issues of the nitric acid process, numerous alternative "green" routes for adipic acid production have been developed. These methods focus on using more environmentally benign oxidants and advanced catalytic systems. rsc.org
One of the most promising alternatives is the use of hydrogen peroxide (H₂O₂) as a clean oxidant. researchgate.netresearchgate.net Various catalytic systems have been investigated for the H₂O₂-based oxidation of cyclohexanone or KA oil. For instance, heteropoly compounds like H₅[α-BW₁₂O₄₀] have been shown to catalyze the conversion of cyclohexanone to adipic acid, achieving yields up to 48% under mild, one-pot synthesis conditions. ugm.ac.id Sodium tungstate (B81510) has also been used as a catalyst, yielding up to 82.1% isolated adipic acid from cyclohexanone with 30% H₂O₂ under solvent-free conditions. researchgate.net
Another green approach involves the use of molecular oxygen (O₂) or air as the primary oxidant. mdpi.comresearchgate.net This requires effective catalysts to achieve high selectivity and conversion. Homogeneous catalyst systems, such as those combining Mn(acac)₂ or Co(acac)₂ with N-hydroxyphthalimide (NHPI), have demonstrated high conversion of cyclohexanone (99%) and good selectivity for adipic acid (64%) using O₂. mdpi.com Heterogeneous catalysts, including metal oxides, carbon nanotubes, and polyoxometalates, have also shown remarkable performance in the synthesis of adipic acid from cyclohexanone or cyclohexane. nih.gov
Furthermore, significant research is being directed towards producing adipic acid from renewable biomass-derived feedstocks. nih.govnih.gov Pathways starting from platform molecules like glucose, 5-hydroxymethylfurfural (B1680220) (HMF), and γ-valerolactone are being explored using both biocatalysis and chemocatalysis. researchgate.netnih.gov For example, glucose can be catalytically oxidized to glucaric acid, which is then further converted to adipic acid. xmu.edu.cn
Selected Catalytic Systems for Adipic Acid Synthesis
| Substrate | Oxidant | Catalyst System | Key Findings | Reference |
|---|---|---|---|---|
| KA Oil | Nitric Acid | Copper/Vanadium | Conventional industrial process; high N₂O emissions. | nih.govugm.ac.idmdpi.com |
| Cyclohexanone | Hydrogen Peroxide (30%) | Sodium Tungstate | 82.1% isolated yield; solvent-free. | researchgate.net |
| Cyclohexanone | Hydrogen Peroxide | H₅[α-BW₁₂O₄₀] | Up to 48% yield under mild conditions. | ugm.ac.id |
| Cyclohexanone | Oxygen (O₂) | Mn(acac)₂/NHPI | 99% conversion, 64% selectivity. | mdpi.com |
| Glucose | Oxygen (O₂) / H₂ | Pt/CNT then Pd−ReOₓ/AC | Bio-based route; 81% overall yield via glucaric acid. | xmu.edu.cn |
Applications in Polymer Science and Materials Engineering
The derivatives of cyclohexanone are fundamental building blocks in polymer science, primarily for the production of polyamides, which are a major class of engineering thermoplastics. vertecbiosolvents.comintratec.us The two most significant polymers derived from cyclohexanone are Nylon 6 and Nylon 6,6. nbinno.com
Nylon 6 , also known as polycaprolactam, is synthesized through the ring-opening polymerization of ε-caprolactam. youtube.comintratec.usslideshare.net This polymerization can be initiated by water, acids, or bases and can be carried out in continuous or batch processes. intratec.usgoogle.com The resulting polymer, Nylon 6, possesses a combination of desirable properties including high strength, toughness, thermal stability, and chemical resistance, which are derived from the strong hydrogen bonds between the amide groups in the polymer chains. slideshare.netnih.gov These properties make it suitable for a vast range of applications, including fibers for textiles, carpets, and apparel, as well as engineering plastics for automotive parts, electronics, and industrial components. youtube.comvertecbiosolvents.comslideshare.netintratec.us
Nylon 6,6 is produced via the step-growth condensation polymerization of two monomers: adipic acid and hexamethylenediamine. qiboch.comslideshare.net Both of these monomers are synthesized from cyclohexanone derivatives. atamankimya.comepchems.com The process involves reacting the two monomers to first form a "nylon salt" (hexamethylene diammonium adipate), which is then heated under pressure to drive off water and form the long polyamide chains. uark.eduterrificscience.orgintratec.us Nylon 6,6 exhibits excellent mechanical strength, rigidity, and resistance to heat and wear, making it a premier material for engineering plastics used in gears and bearings, as well as for durable fibers in carpets and tires. qiboch.comslideshare.net
Beyond nylons, cyclohexanone itself can be polymerized to form polycyclohexanone resins , also known as ketone resins. mfa.org First patented in the 1930s, these resins are typically low molecular weight polymers that are hard and brittle. mfa.org They are soluble in solvents like turpentine (B1165885) and are used in applications such as picture varnishes and coatings, where they form clear, colorless films. vertecbiosolvents.commfa.org
The versatility of cyclohexanone as a precursor allows for the synthesis of a wide array of materials. Its derivatives are also used to create plasticizers, which enhance the flexibility of other polymers. atamankimya.comvertecbiosolvents.com The extensive use of cyclohexanone-derived monomers underscores its central role in modern materials engineering and polymer chemistry.
Synthesis of Chiral Cyclohexanone Building Blocks
Chiral cyclohexanone derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The development of enantioselective methods to produce these building blocks with high optical purity is a significant area of research.
Cyclohexanone as a Monomer and Precursor for Polymeric Materials
1 Enantioselective Transformations
Enantioselective transformations of cyclohexanone and its derivatives allow for the synthesis of specific stereoisomers. This is crucial as different enantiomers of a molecule can have vastly different biological activities. Two prominent strategies for achieving this are organocatalysis and enzymatic desymmetrization.
Organocatalysis: Chiral organocatalysts, which are small organic molecules, can be used to catalyze a variety of enantioselective reactions on cyclohexanone. For example, the direct α-alkylation of cyclohexanone can be achieved with high enantioselectivity using primary amine catalysts derived from cinchona alkaloids in a photo-organocatalytic process. acs.orgnih.gov These reactions proceed through the formation of a chiral enamine intermediate, which then reacts with an electrophile.
Enzymatic Desymmetrization: Enzymes, with their inherent chirality, are highly effective catalysts for creating stereocenters. Ene-reductases, for instance, have been used for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones to produce chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivity (up to >99% ee). acs.org This enzymatic reduction breaks the symmetry of the starting material, generating a valuable chiral building block with a quaternary stereocenter. acs.org
Table 2: Examples of Enantioselective Transformations of Cyclohexanone Derivatives
| Transformation | Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Photo-organocatalytic α-alkylation | Cyclohexanone | 9-Amino-9-deoxy-epi-cinchona alkaloid | Diethyl 2-(2-oxocyclohexyl)malonate | Good | High |
| Enzymatic Desymmetrization | 4,4-Diphenyl-2,5-cyclohexadienone | Ene-reductase (YqjM) | (R)-4,4-Diphenyl-2-cyclohexenone | 78 | >99 |
| Enzymatic Desymmetrization | 4-Methyl-4-phenyl-2,5-cyclohexadienone | Ene-reductase (YqjM) | (R)-4-Methyl-4-phenyl-2-cyclohexenone | 62 | >99 |
Biocatalytic Routes for Chiral Cyclohexanones
The synthesis of enantiomerically pure chiral molecules is a significant focus in organic chemistry, particularly for the pharmaceutical and fine chemical industries. unipd.itnih.gov Biocatalysis has emerged as a powerful and sustainable tool for producing chiral building blocks, offering high selectivity under mild reaction conditions. acs.orgnih.gov Enzymes, in particular, are utilized in various strategies to produce chiral cyclohexanones and their derivatives, primarily through asymmetric synthesis and kinetic resolution. unipd.itacs.org
Several enzymatic approaches have been successfully employed:
Enzymatic Desymmetrization : This strategy involves the modification of a prochiral or meso-cyclohexanone derivative, where the enzyme selectively creates a new stereocenter, leading to a single enantiomer. Baeyer-Villiger monooxygenases (BVMOs) are notably effective in this role. unipd.it For instance, cyclohexanone monooxygenase (CHMO) from Acinetobacter sp. catalyzes the Baeyer-Villiger oxidation of 4-substituted prochiral cyclohexanones to their corresponding (S)-lactones with high yields and excellent enantioselectivity, often exceeding 98% enantiomeric excess (ee). unipd.it Similarly, ene-reductases from the old yellow enzyme (OYE) family, such as OPR3 and YqjM, have been used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones. nih.govacs.orgresearchgate.net This is achieved through the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones, generating valuable quaternary stereocenters with enantioselectivities up to >99% ee. nih.govacs.orgresearchgate.net
Enzymatic Kinetic Resolution : This technique separates a racemic mixture of chiral cyclohexanones by having an enzyme selectively react with one enantiomer at a much faster rate than the other. wikipedia.orgyoutube.com This leaves behind the unreacted, enantioenriched enantiomer. wikipedia.org Lipases are commonly used for this purpose. acs.org A notable example is the kinetic resolution of racemic 3-hydroxycyclohexanone (B1200884) using lipases in the presence of vinyl acetate (B1210297). researchgate.net The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol, both in high enantiomeric purity. researchgate.net
Asymmetric Reduction : Enoate reductases can catalyze the chiral reduction of unsaturated cyclohexenones to produce chiral cyclohexanones. acs.org This method was investigated as a strategy for the synthesis of chiral 3-substituted cyclohexanones, representing a direct route to the desired enantiopure products. acs.org
The table below summarizes key findings in the biocatalytic synthesis of chiral cyclohexanone derivatives.
| Enzyme Type | Specific Enzyme(s) | Substrate Type | Reaction Type | Product Type | Enantiomeric Excess (ee) |
| Monooxygenase | Cyclohexanone monooxygenase (CHMO) | Prochiral 4-substituted cyclohexanones | Asymmetric Baeyer-Villiger oxidation | (S)-Lactones | Up to >98% |
| Ene-reductase | OPR3, YqjM | Prochiral 4,4-disubstituted 2,5-cyclohexadienones | Asymmetric desymmetrizing hydrogenation | Chiral 4,4-disubstituted 2-cyclohexenones | Up to >99% |
| Lipase | Porcine Pancreatic Lipase (PPL), CAL-B | Racemic 3-hydroxycyclohexanone | Kinetic resolution via acylation | (R)-3-oxocyclohexyl acetate and unreacted (S)-3-hydroxycyclohexanone | >94% |
| Enoate reductase | Enoate reductases (ERED) | 3-substituted cyclohex-1-enones | Asymmetric reduction | Chiral 3-substituted cyclohexanones | High ee |
Other Advanced Organic Synthesis Applications
Beyond its high-volume application in nylon production, cyclohexanone is a versatile and important intermediate in a wide range of advanced organic synthesis applications, contributing to the creation of fine chemicals, pharmaceuticals, and agrochemicals. guidechem.comnih.gov
Fine Chemical Synthesis
Cyclohexanone serves as a foundational building block for a variety of fine chemicals, valued for their specific properties and functions in various industries. guidechem.com Its reactivity allows it to be a precursor in the synthesis of specialized polymers, resins, and other organic compounds. guidechem.comnih.gov
Key applications in fine chemical synthesis include:
Resin Production : Cyclohexanone is used to produce cyclohexanone-formaldehyde resins, also known as ketone-aldehyde resins. guidechem.com These resins are noted for their high gloss, hardness, and good weather resistance, making them valuable components in coatings, oil-based paints, and as brighteners in inks. guidechem.com It is also a precursor for porphyrin resins, which have specialized anti-corrosion applications. guidechem.com
Synthesis of ε-Caprolactone : Cyclohexanone is a precursor in the synthesis of ε-caprolactone. guidechem.com This monomer is then used to produce polyhexamethylene adipate (B1204190) through ring-opening polymerization. guidechem.com This biodegradable polymer finds use in drug carriers, polyurethane modifications, and as a coating toughener. guidechem.com
Production of Specialty Chemicals : It is a key reactant in the condensation-dehydrogenation process to produce para-tert-butylphenol, an important organic fine chemical used in the synthesis of flame retardants and preservatives. guidechem.com
Solvent Applications : Its excellent solvency for a wide range of organic materials, including resins, waxes, and polymers, makes it a crucial component in the formulation of lacquers, paints, and adhesives. vertecbiosolvents.comnbinno.com
Pharmaceutical and Agrochemical Precursors
Cyclohexanone and its derivatives are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.comalphachem.biznbinno.com Its six-carbon ring structure is a common scaffold in many bioactive molecules. nih.gov
Pharmaceutical Intermediates : Cyclohexanone is a starting material for a variety of pharmaceuticals, including analgesics and anticonvulsants. alphachem.biz It is used to produce cyclohexylacetic acid, which is an important intermediate in the manufacture of antiepileptic drugs. guidechem.com Furthermore, specific cyclohexanone derivatives are synthesized as precursors for more complex drugs. google.com For example, certain derivatives can be converted into 4-oxo-4,5,6,7-tetrahydroindoles, which are valuable intermediates for producing the adrenergic β-blocking agent pindolol (B1678383) and its analogs. google.com Derivatives of cyclohexanone are also utilized in the synthesis of antihistamines. vertecbiosolvents.com
Agrochemical Synthesis : The cyclohexanone chemical structure is a component of certain herbicides and pesticides. vertecbiosolvents.com For instance, various cyclohexenone derivatives have been developed that are effective in controlling the growth of unwanted plants. vertecbiosolvents.comgoogle.com
The following table lists examples of products derived from cyclohexanone in these sectors.
| Sector | Intermediate/Precursor | Final Product Class/Example |
| Pharmaceutical | Cyclohexylacetic Acid | Antiepileptic drugs |
| Pharmaceutical | 4-oxo-4,5,6,7-tetrahydroindoles | Pindolol and analogs (β-blockers) |
| Pharmaceutical | Various Cyclohexanone Derivatives | Antihistamines, Analgesics, Anticonvulsants |
| Agrochemical | Various Cyclohexenone Derivatives | Herbicides |
Advanced Analytical and Characterization Techniques for Cyclohexanone and Its Reaction Systems
Spectroscopic Methodologies for Mechanistic Elucidation
Spectroscopic techniques offer powerful tools for probing the molecular structure and dynamics of cyclohexanone (B45756) and its derivatives, providing crucial information for understanding reaction mechanisms.
In-situ Raman and Infrared (IR) spectroscopy are valuable for real-time monitoring of chemical reactions involving cyclohexanone. These techniques allow for the observation of changes in molecular vibrations as a reaction progresses, providing insights into the formation and disappearance of specific functional groups and intermediates.
For instance, in-situ attenuated total reflection infrared (ATR-IR) spectroscopy has been applied to trace the kinetics of the acetalization of cyclohexanone in CO2-expanded alcohols. This method effectively monitored the reaction mixtures and allowed for the evaluation of CO2 dissolution and solubility nih.gov. In the context of cyclohexanol (B46403) dehydrogenation to cyclohexanone over copper catalysts, in-situ IR spectroscopy has been used to study the adsorption of cyclohexanol and cyclohexanone and to elucidate the reaction mechanism researchgate.net. It has been shown that monovalent copper species can serve as active catalytic sites, forming a cyclohexanol alcoholate intermediate researchgate.net.
In-situ Raman spectroscopy has also been employed to study reactions such as the Beckmann rearrangement of cyclohexanone oxime to caprolactam, providing insights into structural evolution during the reaction researchgate.net. Studies on cyclohexane (B81311) oxidation, which produces cyclohexanone, have utilized in-situ Raman spectroscopy to examine the reaction under defined conditions in a microchannel reactor, allowing for the determination of concentration profiles of reactants and products along the reaction channel kit.eduakjournals.com. Temperature significantly influences the intensity of Raman spectra, requiring temperature-dependent calibration for accurate concentration determination akjournals.com.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the identification and structural elucidation of reaction products and intermediates in cyclohexanone chemistry.
NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the hydrogen and carbon environments within molecules, allowing for the confirmation of product structures and the identification of transient species. For example, in-situ NMR studies have been used to investigate reactions of cyclohexanone promoted by solid acid catalysts, distinguishing between acetalization and α-carbon deuteration pathways and identifying intermediates researchgate.net. NMR has also been used to monitor the formation of cyclobutane (B1203170) derivatives as intermediates in reactions between cyclohexanone enamines and nitroalkenes acs.org.
Mass spectrometry provides information on the mass-to-charge ratio of ions, which is crucial for determining the molecular weight of compounds and fragment patterns that aid in structural identification. LC-MS has been used to study the complex mixture of products formed during the self-condensation of cyclohexanone under alkaline conditions, identifying intermediate compounds such as dehydrated dimers and trimers researchgate.net. GC-MS is widely used for the analysis of reaction products, allowing for the separation and identification of various components in complex mixtures royalsocietypublishing.orgjmolekul.comroyalsocietypublishing.orgresearchgate.net. This includes the identification of main products like cyclohexanol and cyclohexanone, as well as by-products such as 2-pentanone and cyclopentanone (B42830) in cyclohexane oxidation jmolekul.com. Photoionization mass spectrometry has also been applied to identify products and intermediates in the thermal decomposition of cyclohexanone acs.org.
Electron Paramagnetic Resonance (EPR) spectroscopy is a specific technique used to detect and characterize species with unpaired electrons, such as radical intermediates. This is particularly relevant in reactions involving single-electron transfer or homolytic bond cleavage.
EPR spectroscopy, often coupled with spin trapping techniques, has been employed to study the formation of radicals in the gas phase oxidation of cyclohexane over metal oxides, a process that yields cyclohexanone. These studies have successfully detected and identified various radical intermediates, including organoperoxy-based species (ROO• and RCO3•), hydroxyl radicals (•OH), and carbon-centered radicals like cyclohexyl radicals (C6H11•) nih.govrsc.orgrsc.orgnih.govyork.ac.uk. This provides direct evidence for free-radical reaction mechanisms in these systems rsc.org.
Chromatographic Techniques for Complex Mixture Analysis
Chromatographic methods are essential for separating and analyzing the components of complex reaction mixtures involving cyclohexanone, allowing for quantitative analysis and product profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This makes it a primary tool for the analysis and profiling of volatile and semi-volatile products from cyclohexanone reactions.
GC-MS is routinely used to identify and quantify the products of various reactions, such as the self-condensation of cyclohexanone royalsocietypublishing.orgroyalsocietypublishing.org. It has been used to analyze the products of cyclohexanone hydrogenation scielo.br and the oxidation of cyclohexane, where it helps identify cyclohexanol, cyclohexanone, and various by-products jmolekul.comoup.com. The method involves separating the components of a mixture based on their boiling points and interactions with a stationary phase in the GC column, followed by fragmentation and detection in the mass spectrometer, providing a unique mass spectrum for each compound for identification researchgate.nethmdb.ca.
Inverse Gas Chromatography (IGC) is a variation of conventional gas chromatography where the stationary phase is the material of interest, such as a polymer, and volatile probes are injected to study their interactions with the stationary phase dokumen.pubarabjchem.orgresearchgate.net. This technique is valuable for characterizing the interactions between cyclohexanone (or other volatile probes) and polymers.
IGC can be used to determine various properties related to polymer-solvent interactions, including activity coefficients, diffusion coefficients, solubility parameters, and glass transition temperatures dokumen.pubarabjchem.orgresearchgate.netresearchgate.nettandfonline.com. Studies have applied IGC to investigate the solution and diffusion properties of cyclohexanone in polymers like poly(ethylene glycol) (PEG), providing thermodynamic information about the interactions researchgate.net. The technique measures the retention time of the probe molecule as it passes through a column packed with the polymer, with longer retention times indicating stronger interactions dokumen.pub. IGC can be performed in infinite dilution or finite concentration modes to study different aspects of these interactions arabjchem.orgresearchgate.net. Research findings using IGC have shown how factors like temperature and polymer crosslinking affect the interaction and diffusion of molecules like cyclohexanone within polymer matrices researchgate.net.
Crystallographic Studies of Cyclohexanone Derivatives
Crystallographic studies, primarily utilizing single-crystal X-ray diffraction, provide crucial insights into the solid-state structures of cyclohexanone derivatives. These studies reveal detailed molecular conformations, intermolecular interactions, and crystal packing arrangements, which are fundamental to understanding their physical and chemical properties.
Research has explored the crystal structures of various cyclohexanone derivatives, including oximes, semicarbazones, phenylhydrazones, and more complex substituted cyclohexanone compounds.
Cyclohexanone Oxime
The crystal structure of cyclohexanone oxime (C₆H₁₁NO) has been a subject of investigation. An early report described a disordered structure in the trigonal non-centrosymmetric space group P3. nih.gov However, a re-investigation of the crystal structure, considering twinning by merohedry in the trigonal centrosymmetric space group P-3, resulted in a well-ordered structure with improved refinement statistics. nih.goviucr.org
In this revised structure, the asymmetric unit contains three independent molecules of cyclohexanone oxime. nih.goviucr.org These molecules are linked together by intermolecular hydrogen bonds, forming a trimeric structure with an R₃³(9) graph set. nih.goviucr.org The oxime oxygen atoms act as hydrogen-bond donors, while the nitrogen atoms act as acceptors. iucr.org The oxime groups exhibit an anti conformation. iucr.org Interestingly, while two of the independent molecules adopt a chair conformation for the six-membered ring, the third molecule has an inverted-chair conformation. iucr.org The six-membered rings show a slight distortion due to the presence of the double bond in the oxime group. iucr.org
Crystallographic data for cyclohexanone oxime (revised structure) are summarized below:
| Property | Value |
| Empirical Formula | C₆H₁₁NO |
| Space Group | P-3 nih.goviucr.org |
| Unit Cell Dimensions | a = 11.9400(10) Å, c = 8.1320(10) Å |
| Unit Cell Volume | 998.8(2) ų |
| Z | 6 |
| Temperature | 100 K iucr.org |
Cyclohexanone Semicarbazone and Derivatives
Crystallographic studies have also focused on cyclohexanone semicarbazone (C₇H₁₃N₃O) and its substituted derivatives. Cyclohexanone semicarbazone (CSC) and 4-tert-butylcyclohexanone (B146137) semicarbazone (BCSC) both adopt a slightly distorted chair conformation for the cyclohexanone ring. iucr.org The six-membered ring in BCSC shows an increased total puckering compared to CSC. iucr.org
In the crystal structures of both CSC and BCSC, the NHCONH₂ groups are connected through O-H...N hydrogen bonds, forming infinite ribbons. iucr.org The distances for these hydrogen bonds range from 2.84 to 3.12 Å. iucr.org The conformation of the C=O bond relative to the N-N bond is consistently trans in both crystals. iucr.org
Another derivative, 4-acetamidocyclohexanone semicarbazone dihydrate (C₉H₁₆N₄O₂ · 2H₂O), also exhibits a slightly distorted chair conformation for the cyclohexanone ring. iucr.org The NHCONH₂ group in this compound adopts a conformation where the C=O bond is trans with respect to the N-N bond. iucr.org The crystal packing is influenced by hydrogen bonding involving the NHCONH₂ group, the acetamido group, and the water molecules. iucr.org Hydrogen bond distances between N and O atoms of the NHCONH₂ group and O atoms are 3.103 Å and 2.865 Å. iucr.org Hydrogen bonds are also formed between the acetamido group and water molecules (O...O distance of 2.756 Å), and bridging hydrogen bonds exist between water molecules (O...O distances of 2.734 Å, 2.858 Å, and 2.806 Å). iucr.org
Crystallographic data for cyclohexanone semicarbazone and 4-acetamidocyclohexanone semicarbazone dihydrate are presented below:
| Compound | Empirical Formula | Ring Conformation | Key Hydrogen Bonding Interactions | C=O to N-N Conformation |
| Cyclohexanone semicarbazone iucr.org | C₇H₁₃N₃O | Slightly distorted chair | O-H...N (2.84-3.12 Å) forming ribbons | trans |
| 4-tert-butylcyclohexanone semicarbazone iucr.org | C₁₁H₂₁N₃O | Slightly distorted chair | O-H...N (2.84-3.12 Å) forming ribbons | trans |
| 4-Acetamidocyclohexanone semicarbazone dihydrate iucr.org | C₉H₁₆N₄O₂ · 2H₂O | Slightly distorted chair | Involving NHCONH₂, acetamido, and water molecules | trans |
Cyclohexanone Phenylhydrazone
Single-crystal X-ray diffraction has been employed to confirm the molecular structure of cyclohexanone phenylhydrazone (C₁₂H₁₄N₂O). Key structural features observed include the chair conformation of the cyclohexanone ring and a planar phenylhydrazone group. Intramolecular N-H...O hydrogen bonding contributes to the stabilization of the structure, with bond distances and angles consistent with related hydrazones.
Substituted Cyclohexanone Derivatives
Crystallographic studies have also been performed on more complex substituted cyclohexanone derivatives. For instance, the crystal structures of two polysubstituted cyclohexanone derivatives, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)-cyclohexanone and 2,4-diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone, have been determined by X-ray crystallography. researchgate.netbas.bg These compounds were found to crystallize in a monoclinic system with space group P2₁/c. bas.bg The cyclohexanone rings in these derivatives adopt a distorted half-chair conformation. bas.bg The acetyl group at C2 is in a trans-equatorial position, while the hydroxyl group at C3 is in an axial position in both compounds. bas.bg
Novel bis-thiomethylcyclohexanone derivatives have also been characterized by single-crystal X-ray diffraction, providing insights into their molecular and crystal structures. nih.gov
Furthermore, crystallographic data has been used to support the solution-phase structures of 4-substituted cyclohexanone-derived hydrazones and imines, particularly in understanding conformational preferences influenced by electrostatic effects. nih.gov X-ray crystallography demonstrated that the axial configuration of a pendant benzyloxy group was the preferred conformation for both an iminium ion and a neutral hydrazone in the solid state. nih.gov
Crystallographic studies are also utilized in the structural elucidation of novel cyclohexanone derivatives isolated from natural sources, such as endophytic fungi. nih.govfrontiersin.org For example, single-crystal X-ray diffractions were used to confirm the absolute configurations of new cyclohexanone derivatives isolated from Diaporthe foeniculina. nih.govfrontiersin.org
Organomercury(II) Derivatives of Cyclohexanone Thiosemicarbazone
The crystal structures of organomercury(II) complexes derived from cyclohexanone thiosemicarbazone (Hchtsc) have been reported. tandfonline.comtandfonline.com The complex [Hg(C₆H₅)(chtsc)] (1) crystallizes in the monoclinic space group C2/c. tandfonline.comtandfonline.com In this complex, the cyclohexanone thiosemicarbazonate ligand is deprotonated at N2 and adopts a Z-configuration. tandfonline.com The phenylmercury(II) moiety is bonded to the sulfur and N1 atoms of the ligand, forming a distorted T-shaped geometry around the mercury atom. tandfonline.comtandfonline.com The Hg-S bond length is 2.375(8) Å and the Hg-N1 bond length is 2.525(3) Å. tandfonline.com The bite angle of the N1, S-chelate is 75.27(8)°. tandfonline.com
Crystallographic data for [Hg(C₆H₅)(chtsc)] (1) are provided below:
| Property | Value |
| Empirical Formula | C₁₃H₁₈HgN₃S |
| Space Group | C2/c tandfonline.comtandfonline.com |
| Crystal System | Monoclinic tandfonline.comtandfonline.com |
| Hg-S Bond Length | 2.375(8) Å tandfonline.com |
| Hg-N1 Bond Length | 2.525(3) Å tandfonline.com |
| C-Hg-S Angle | 161.91(10)° tandfonline.comtandfonline.com |
| N1, S Bite Angle | 75.27(8)° tandfonline.com |
Theoretical and Computational Studies of Cyclohexanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to determining the electronic structure and properties of molecules like cyclohexanone (B45756). These methods solve the electronic Schrödinger equation (or approximations of it) to provide information about energy levels, charge distribution, and bonding.
Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT calculations have been applied to cyclohexanone and its derivatives to study their electronic structure and predict their reactivity. For instance, DFT has been used to investigate the electrochemical properties of cyclohexanone derivatives as potential cathode materials in lithium-ion batteries, analyzing their HOMO-LUMO energy gaps to understand stability and reactivity. researchgate.net Studies employing DFT, often with functionals like B3LYP and various basis sets (e.g., 6-31G*, 6-311++G(d,p)), have provided insights into the structural and bonding features, electron delocalization, and charge transfer within cyclohexanone-containing molecules. aip.orgmdpi.comresearchgate.net DFT calculations can also be used to evaluate the reactivity of specific bonds, such as the C-H bonds in cyclohexanone, by analyzing reactivity descriptors like Fukui functions. researchgate.net
Ab initio methods, which are based directly on the fundamental principles of quantum mechanics without empirical parameters, are employed to study the thermochemistry and reaction pathways of cyclohexanone. These methods can provide accurate predictions of reaction energies, activation barriers, and transition state structures. Studies have utilized ab initio methods, such as HF and MP2 with various basis sets (e.g., 6-311++G**, 6-311+G*), to investigate the mechanisms of reactions involving cyclohexanone, such as its reaction with bromoform (B151600). researchgate.net Ab initio calculations are also used to compute thermochemical data, like enthalpies of formation, for cyclohexanone-related compounds, sometimes in conjunction with experimental techniques. mdpi.commdpi.com The kinetic parameters for reactions involving cyclohexanone or related cyclic hydrocarbons can be derived from high-level ab initio calculations. acs.orgacs.org
Semi-empirical methods utilize simplified theoretical models and empirical parameters fitted to experimental data or high-level ab initio calculations. These methods offer a balance between computational cost and accuracy, making them suitable for larger systems or more extensive studies. Semi-empirical methods like AM1 and PM3 have been used to calculate molecular properties of cyclohexanone derivatives, including molecular energies and frontier molecular orbitals, to understand intramolecular charge transfer and chemical activity. ijacskros.comdut.ac.zaresearchgate.net They have also been applied in molecular dynamics simulations to study the photochemistry of cyclohexanone and predict reaction mechanisms and time scales. figshare.comacs.org While generally less accurate than high-level ab initio or DFT methods for specific energetic values, semi-empirical methods can effectively reproduce experimental trends and provide a qualitative understanding of molecular properties and reaction pathways. mdpi.comscielo.br
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational techniques that simulate the motion of atoms and molecules over time. MD is particularly useful for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment. Conformational analysis of cyclohexanone, like other cyclic molecules, is important because its reactivity and properties can be influenced by its preferred three-dimensional structure. While specific MD studies focusing solely on the conformational analysis of isolated cyclohexanone are not prominently detailed in the provided results, MD simulations have been widely applied to study the conformational behavior of cyclic molecules like cyclohexane (B81311) and its derivatives. nih.govresearchgate.netresearchgate.netmun.ca These studies demonstrate the capability of MD to sample different conformations and understand the factors influencing conformational preferences, such as steric and electrostatic interactions. mun.ca MD simulations, sometimes combined with quantum chemical methods, can also be used to study reaction dynamics and predict the distribution of photoproducts and their formation time scales for molecules like cyclohexanone. figshare.comacs.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed steps and intermediates involved in chemical reactions of cyclohexanone. By calculating the energies of reactants, transition states, and products, computational methods can map out reaction pathways and identify the most favorable mechanisms.
Computational studies have investigated various reactions involving cyclohexanone, such as its co-initiation mechanism in polymerization reactions upenn.eduacs.org and its reaction with halogenated compounds. researchgate.net These studies often involve identifying possible transition states and calculating activation energies to determine the feasibility and relative rates of different reaction pathways. researchgate.netupenn.edu
Transition State Theory (TST) is a theoretical framework used to calculate reaction rates based on the properties of the transition state, the highest energy point along the reaction pathway. slideshare.netchemrxiv.org Computational studies applying TST to reactions involving cyclohexanone or related systems can provide theoretical rate constants that can be compared with experimental data. acs.org By locating and characterizing transition states using quantum chemical methods, TST allows for the calculation of activation energies and pre-exponential factors, which are crucial for understanding reaction kinetics. chemrxiv.org Computational kinetic studies have been performed to investigate the rates of reactions involving cyclic hydrocarbons, with parameters often derived from ab initio calculations. acs.orgacs.org These studies help to determine the rate-determining steps in complex reaction mechanisms and understand how different factors, such as temperature and the presence of catalysts, affect reaction rates.
Data Table: Examples of Computational Studies on Cyclohexanone and Derivatives
| Study Focus | Computational Method(s) Used | Key Findings | Source |
| Electrochemical properties of cyclohexanone derivatives | DFT (PBE0/6-31+G(d,p)) | Identified derivatives with promising redox potential and energy density for LIBs; analyzed HOMO-LUMO gaps for reactivity. researchgate.net | researchgate.net |
| Quantum chemical analysis of 3,5-bis(4-hydroxy phenyl)-2,4,6-trimethyl cyclohexanone | DFT and HF (6-311G, 6-311++G) | Confirmed charge transfer; energy gap relates to chemical reactivity and hardness; reported MEP and hyperpolarizability. aip.org | aip.org |
| Reaction mechanism of cyclohexanone with bromoform | Ab initio (HF/6-311++G**, MP2/6-311+G), CPCM solvent model | Investigated carbenic vs. ionic pathways; both possible and exothermic but with different activation energies. researchgate.net | researchgate.net |
| Photochemistry of cyclohexanone | Semi-empirical (on-the-fly MD on MRCI potential) | Predicted photoproducts and time scales; confirmed experimental channels and predicted a new one; ring opening via C-Cα cleavage is dominant. figshare.comacs.org | figshare.comacs.org |
| Conformational analysis of cyclohexane-derived analogues of glutamic acid | Molecular Dynamics, X-ray, NMR | Showed exclusive chair conformations in aqueous solution for these analogues; analyzed influence of substituents and pH on conformation. researchgate.net | researchgate.net |
| Cyclohexanone–monomer co-initiation mechanism in polymerization | DFT and MP2 (B3LYP/6-31G), Transition State Theory | Explored different mechanisms; identified α-position hydrogen transfer and Mayo mechanisms as capable of initiating polymerization. upenn.eduacs.org | upenn.eduacs.org |
| C–H oxidation reactivity of Fe(IV)–oxo species with cyclohexane | DFT (UB3LYP-D3(BJ)/SDD for Fe, 6-31G* for others) | Studied hydrogen atom abstraction; revealed two-state reactivity and lower barrier in the quintet spin state. rsc.org | rsc.org |
| Cyclohexanone hydrogenation to cyclohexanol (B46403) on Pt single-atom catalyst | DFT | Investigated catalytic mechanism; identified potential anchoring site and bonding interaction; calculated adsorption energy. sciopen.com | sciopen.com |
| Thermochemistry of diperoxide of cyclohexanone | Semiempirical (AM1, PM3), Ab initio, DFT | Determined enthalpy of formation experimentally and theoretically; found good agreement with ab initio calculations. mdpi.com | mdpi.com |
Solvent Effects on Reaction Pathways
Solvent effects can significantly influence the rates and mechanisms of chemical reactions by stabilizing transition states, competing for active sites on catalysts, or even participating directly in the reaction pathway chemrxiv.orgresearchgate.net. Computational studies employing models like the continuum polarizable conductor model (CPCM) or the solvation model density (SMD) are used to explore these effects researchgate.netmdpi.com.
In the context of cyclohexanone, computational studies have investigated solvent effects on specific reactions. For instance, the reaction of cyclohexanone with bromoform to form dibromoepoxide has been studied computationally using ab initio methods (HF/6-311++G** and MP2/6-311+G*) with the CPCM model for water as a solvent. This study explored two mechanistic pathways: the addition of dibromocarbene and the addition of tribromomethyl carbanion to the carbonyl group. The calculations indicated that both mechanisms are exothermic but have significantly different activation energies, highlighting the potential for computational methods to differentiate between plausible pathways researchgate.net.
Another area where solvent effects on cyclohexanone chemistry are computationally explored is in catalytic reactions. Studies on the liquid-phase hydrogenation of C=O bonds, such as those in benzaldehyde (B42025), suggest that non-polar solvents can lead to stronger adsorption of the polar reactant on the catalyst surface, potentially resulting in higher reactant coverage. Conversely, in polar aprotic solvents, strong solvent-catalyst interactions can lead to competitive adsorption, reducing hydrogenation rates osti.gov. While this study focuses on benzaldehyde, the principles regarding the interaction of polar carbonyl groups with solvents and catalysts are relevant to understanding cyclohexanone behavior.
Computational studies on other systems also provide relevant insights into solvent effects that can be extrapolated to cyclohexanone. For example, investigations into photoinduced dynamics of molecular motors in cyclohexane and methanol (B129727) demonstrated that solvent polarity can significantly affect photorelaxation pathways and rates due to differential stabilization of charge-transfer excited states chemrxiv.org. Similarly, studies on SN2 reactions in different solvents like acetonitrile (B52724) and cyclohexane using the PCM model have shown that increasing solvent polarity can decrease reaction rates researchgate.net. These examples underscore the general principle that solvent properties play a critical role in determining reaction outcomes, a principle applicable to understanding cyclohexanone reactivity in various media.
Polymerization Mechanism Simulations involving Cyclohexanone
Computational studies have been employed to investigate the role of cyclohexanone in polymerization processes, particularly concerning initiation mechanisms. Cyclohexanone has been shown to influence the thermal homopolymerization of monomers like methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA), leading to higher monomer conversion compared to other solvents like xylene acs.orgnih.govupenn.edu.
A systematic computational study utilizing density functional theory (DFT) and second-order Møller-Plesset perturbation theory (MP2) calculations explored the cyclohexanone-monomer co-initiation mechanism in the thermal homopolymerization of MA and MMA. Four potential mechanisms were investigated: Kaim, Flory, α-position hydrogen transfer, and Mayo. The study calculated transition-state geometries, activation energies, and rate constants using transition-state theory. The findings suggested that the α-position hydrogen transfer and Mayo mechanisms have comparable energy barriers and are capable of generating monoradicals that can initiate the polymerization of MA and MMA. This indicates that these two mechanisms are likely responsible for the co-initiation effect observed in the presence of cyclohexanone acs.orgnih.govupenn.edu.
These simulations provide detailed research findings on the energetic feasibility of different initiation pathways involving cyclohexanone and monomers. By calculating activation energies, computational studies can predict the likelihood of a specific reaction mechanism occurring under given conditions. The study on MA and MMA polymerization, for instance, involved determining transition state structures and calculating the energy required to reach these states for each proposed initiation mechanism.
While direct simulations of cyclohexanone homopolymerization mechanisms were not prominently found in the search results, computational studies on the polymerization of other cyclic compounds or the influence of cyclic structures within polymers provide related context. For example, ReaxFF-MD simulations have been used to study the pyrolysis process of semi-aromatic polyamides containing cyclohexane-based structural units. These simulations helped elucidate decomposition pathways and the role of the cyclohexane unit in governing product distribution mdpi.com. Although this relates to polymer degradation rather than formation, it demonstrates the application of computational methods to understand the behavior of cyclohexane rings within polymer systems.
Furthermore, computational modeling and simulation are widely used in studying various polymerization types, including anionic polymerization, often in cyclohexane as a solvent. Studies on the anionic polymerization of styrene (B11656) in cyclohexane, for instance, utilize kinetic models and simulations to predict polymer properties and understand the influence of parameters like monomer content and temperature sci-hub.sedntb.gov.uaresearchgate.net. While these studies focus on styrene polymerization in cyclohexanone as a solvent rather than the polymerization of cyclohexanone, they highlight the computational techniques and models employed in simulating polymerization processes in which cyclohexanone can be involved as a reaction medium.
Environmental Research on Cyclohexanone: Fate, Degradation, and Remediation Technologies
Biodegradation Pathways and Microbial Metabolism of Cyclohexanone (B45756)
Biodegradation is a significant process in the environmental removal of cyclohexanone. Microorganisms in various habitats, including soil and water, are capable of metabolizing this compound. Cyclohexanone is considered readily biodegradable according to aerobic screening tests. echemi.comnih.gov
Studies have investigated the specific metabolic routes employed by different microbial species. For instance, Nocardia globerula CL1 degrades cyclohexanol (B46403) (which can be formed from cyclohexane (B81311), a precursor to cyclohexanone) to cyclohexanone, which is then converted to ε-caprolactone. microbiologyresearch.org This lactone is subsequently hydrolyzed to 6-hydroxycaproic acid, further oxidized to adipic acid, and ultimately broken down into acetyl-CoA and succinyl-CoA. microbiologyresearch.org
Filamentous fungi, such as Fusarium oxysporum strains St4 and St5, have also demonstrated the ability to metabolize cyclohexanone. mdpi.com These strains can convert cyclohexanone to ε-caprolactone, indicating that cyclohexanone is not a dead-end product in their metabolic processes. mdpi.com
Anaerobic degradation of cyclohexanone has also been observed. Denitrifying bacteria isolated from oxic or anoxic environments can degrade cyclohexanone under anaerobic conditions, utilizing nitrate (B79036) as an electron acceptor. nih.gov Research indicates that during anaerobic cyclohexanol degradation by these bacteria, cyclohexanone is a transient intermediate, along with 2-cyclohexenone and 1,3-cyclohexanedione, before further metabolism occurs. nih.gov
The microbial degradation pathways of cyclohexanone often involve initial oxidation steps followed by ring cleavage. Enzymes like cyclohexanone 1,2-monooxygenase play a key role in opening the cyclic structure, leading to the formation of intermediates that can be further processed through central metabolic pathways. researchgate.net
Photodegradation Mechanisms in Environmental Contexts
Photodegradation can contribute to the removal of cyclohexanone from the environment, particularly in the atmosphere and on surfaces exposed to sunlight or UV radiation. Cyclohexanone absorbs UV radiation up to approximately 325 nm. nih.gov
In the vapor phase, cyclohexanone can undergo photooxidation when exposed to UV light in the presence of air. researchgate.net Studies simulating atmospheric conditions have identified formic acid, formaldehyde, and ethylene (B1197577) as major photooxidation products. researchgate.net The presence of oxygen and water can facilitate these photochemical reactions and lead to the generation of additional photodegraded products. rsc.org
Theoretical simulations suggest that photoexcitation of cyclohexanone to its first singlet excited state can lead to various photochemical reactions occurring on picosecond timescales. researchgate.net A major reaction channel involves ring-opening via C-Cα cleavage. researchgate.net The mechanisms of product formation involve complex pathways, including the potential formation of intermediates like 5-hexenal (B1605083) through photoisomerization. researchgate.net
While direct photolysis on the soil surface may occur, data on this specific process for cyclohexanone is limited. echemi.comnih.gov However, photodegradation is generally recognized as a significant degradation mechanism for many environmental contaminants in both indoor and outdoor environments. diva-portal.org
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) are promising technologies for the remediation of waters and wastewaters contaminated with persistent organic pollutants, including ketones like cyclohexanone. researchgate.netresearchgate.net AOPs typically rely on the in situ generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively oxidize and degrade organic contaminants. researchgate.netresearchgate.netmdpi.com
Various AOPs can be applied for the degradation of organic compounds. These processes can be based on chemical, photochemical, sonochemical, and electrochemical reactions. researchgate.net Common oxidants used in AOPs include hydrogen peroxide, permanganate, ozone, and persulfate. mdpi.com
Fenton chemistry, involving the reaction of hydrogen peroxide with iron to generate hydroxyl radicals, is a well-studied AOP. tandfonline.com Modified versions, including photoassisted Fenton reactions and electro-Fenton processes, are also explored for their effectiveness in water and soil treatment. tandfonline.com
While specific detailed research findings on the application of AOPs solely for cyclohexanone remediation were not extensively detailed in the provided snippets, AOPs have been studied for the degradation of various problematic water contaminants and organic pollutants, indicating their potential applicability to cyclohexanone. researchgate.netmdpi.comfiu.edu The effectiveness of AOPs can be influenced by factors such as the type of catalyst, light intensity, and the presence of other substances like natural organic matter. mdpi.comacs.org
Sustainable Production and Waste Management Strategies in Cyclohexanone Manufacturing
The production of cyclohexanone is a large-scale industrial process, primarily through the oxidation of cyclohexane or the hydrogenation of phenol (B47542). atamanchemicals.com Given its significant production volume, sustainable practices and effective waste management strategies are crucial to minimize its environmental footprint. atamanchemicals.comechemi.com
Green Chemistry Principles in Cyclohexanone Production
The application of green chemistry principles in cyclohexanone production focuses on developing more environmentally friendly and sustainable manufacturing processes. atamanchemicals.commarketresearchfuture.comunipd.it This involves designing processes that reduce or eliminate the use and generation of hazardous substances. unipd.itcardiff.ac.uk
Key aspects of green chemistry relevant to cyclohexanone production include:
Waste Minimization: Preventing waste generation is preferable to treating or cleaning up waste. unipd.it
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used into the final product. unipd.it
Use of Safer Solvents and Auxiliaries: Avoiding or minimizing the use of harmful solvents and auxiliary substances. unipd.itcardiff.ac.uk
Design for Energy Efficiency: Minimizing energy requirements in chemical processes. unipd.itcardiff.ac.uk
Use of Renewable Feedstocks: Utilizing renewable raw materials when possible. unipd.itcardiff.ac.uk
Catalysis: Employing selective and recyclable catalysts to reduce energy demands and increase reaction efficiency, as opposed to stoichiometric reagents. unipd.itcardiff.ac.uk
Recent advancements in cyclohexanone production have focused on improving catalyst selectivity to increase yield and minimize unwanted byproducts. atamanchemicals.com Biotechnological methods using engineered microorganisms are also being explored as a greener and more sustainable production route. atamanchemicals.com For example, the ammoximation of cyclohexanone to cyclohexanone oxime (a precursor to caprolactam) is an important industrial process, and research is ongoing to improve its energy efficiency and minimize waste emissions through thermodynamic, kinetic, and dynamic analyses. researchgate.net Electrosynthesis is also being explored as a sustainable strategy for producing cyclohexanone oxime from nitrate waste under ambient conditions. acs.org
Waste Minimization and By-product Utilization Strategies
Waste minimization in cyclohexanone manufacturing involves implementing strategies to reduce the quantity and hazard of waste generated throughout the production lifecycle. atamanchemicals.comnih.govcore.ac.uk This includes optimizing reaction conditions to improve yield and selectivity, thereby reducing the formation of byproducts. atamanchemicals.comresearchgate.net
By-product utilization strategies aim to find valuable uses for the materials generated during cyclohexanone production that are not the primary product. While specific examples of cyclohexanone by-product utilization were not detailed in the provided search results, general waste minimization techniques in the chemical industry include inventory management, production process modifications, volume reduction, and recovery/reuse. core.ac.uk Solvent recovery and reuse are important aspects of waste minimization in the pharmaceutical industry, which can be relevant to chemical manufacturing in general. core.ac.uk Utilizing waste streams with suitable properties for other on-site applications or as boiler feedstock are also potential strategies. core.ac.uk
The adoption of more efficient production processes and better waste management practices is seen as essential for reducing the environmental footprint of cyclohexanone while maintaining its industrial importance. atamanchemicals.com
Future Research Directions and Emerging Opportunities in Cyclohexanone Chemistry
Integration of Artificial Intelligence and Machine Learning in Process Optimization and Catalyst Discovery
The application of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize the field of catalysis and chemical process optimization, including the synthesis of cyclohexanone (B45756). AI and ML can accelerate catalyst discovery and design by analyzing vast datasets and identifying key features that enhance efficiency and selectivity nih.govcatalysis-conferences.com. These technologies can predict catalyst properties based on molecular structure and model complex catalytic cycles and transition states, leading to more selective and efficient processes catalysis-conferences.com.
Advanced process optimization techniques, such as AI, are being utilized in the production of cyclohexanone to predict and optimize reaction conditions, catalyst selection, and process parameters. This integration aims to improve yield, efficiency, and product quality imarcgroup.com. Furthermore, AI and ML, coupled with high-throughput experimentation and automated systems, are transforming catalyst discovery from traditional trial-and-error methods to intelligent, high-throughput digital methodologies nih.govrsc.org. This includes the use of self-driving labs and the integration of large language models to enhance information integration and decision-making nih.gov. Data-driven approaches, incorporating AI/ML with techniques like Design of Experiments (DOE) and Principal Component Analysis (PCA), can reduce process costs and explore wider chemical reaction spaces rsc.org. Iterative reaction design, building quantitative models based on AI/ML, further aids in predicting regions of interest for both catalyst discovery and chemical space exploration rsc.org.
Development of Novel Cyclohexanone-Based Functional Materials
Cyclohexanone's versatile chemical structure makes it a valuable building block for the development of novel functional materials. Research in this area explores the incorporation of cyclohexanone derivatives into various material platforms to impart desired properties.
One area of focus is the synthesis of metal-organic frameworks (MOFs) utilizing cyclohexane-functionalized linkers, which can lead to highly porous materials with potential applications in gas adsorption and separation gust.edu.kw. While the direct use of cyclohexanone in MOF synthesis is less explored in the provided results, the successful integration of cyclohexane (B81311) derivatives suggests potential for cyclohexanone-based structures.
Organic carbonyl-based compounds, including cyclohexanone derivatives, are gaining attention as organic cathode materials in lithium-ion batteries due to their potential for high cyclability, low cost, and structural tunability researchgate.net. Research is theoretically investigating the electrochemical properties of various cyclohexanone derivatives to evaluate their potential in this application researchgate.net.
The development of hybrid physical gels from polymers and self-assembled systems, where novel organic molecules self-assemble into molecular architectures, presents another path for creating functional materials mdpi.com. While not explicitly mentioning cyclohexanone, this area of research into novel organic building blocks for self-assembly could potentially incorporate cyclohexanone derivatives to create materials with unique properties.
Expanding Biocatalytic Applications for Complex Cyclohexanone Derivatives
Biocatalysis, utilizing enzymes as catalysts, offers a greener and more sustainable approach for chemical synthesis, particularly for the production of chiral intermediates. Expanding biocatalytic applications for complex cyclohexanone derivatives is a significant area of future research.
Enzyme-catalyzed reactions can provide advantages in terms of atom efficiency, simplified routes, and reduced pollution compared to traditional chemical methods acs.org. They are particularly valuable for producing chiral intermediates due to their high regio- and stereoselectivity acs.org. Research is exploring enzymatic strategies, such as kinetic resolution using lipases and nitrilases, and enantioselective reduction using enoate reductases, to access chirally enriched cyclohexanone derivatives on an industrially relevant scale acs.org. These enzymes have demonstrated robustness and represent a green alternative for producing chiral cyclohexanone building blocks acs.org.
Strategies for increasing the synthetic repertoire of biocatalytic reactions involve both the discovery of new enzymes and protein engineering nih.gov. Investigating enzymes within the biosynthetic pathways of natural products can reveal new enzymatic reactions applicable to synthetic contexts nih.gov. Furthermore, protein engineering can be used to develop and optimize enzymes with broader utility and enhanced properties for industrial applications openaccessjournals.comuni-greifswald.de. For example, studies have explored the use of Baeyer–Villiger monooxygenases (BVMO) for carbonyl reductions of cyclohexanone derivatives nih.govuni-greifswald.de.
Advanced Electrochemical Synthesis and Photo-electrochemistry
Electrochemical synthesis and photo-electrochemistry offer promising routes for the sustainable production and transformation of cyclohexanone and its derivatives, often under milder conditions than traditional methods.
Electrocatalytic reduction of nitrate (B79036) can be used for the sustainable synthesis of cyclohexanone oxime, an important precursor for nylon-6 acs.orgnih.govchinesechemsoc.orgchemrxiv.org. This electrochemical approach offers a cleaner and more environmentally friendly procedure compared to current industrial methods that require harsh conditions nih.govchinesechemsoc.orgchemrxiv.org. Researchers are developing efficient electrocatalysts, such as Zn-Cu alloy catalysts and rutile titanium dioxide (R-TiO2), to drive the electrochemical reduction of nitrate and facilitate the formation of cyclohexanone oxime acs.orgnih.govchinesechemsoc.orgchemrxiv.org. Studies have achieved high yields and Faradaic efficiencies for cyclohexanone oxime synthesis through these methods acs.orgnih.govchinesechemsoc.org.
Electrochemical oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (KA oil) is also an attractive area, offering a potentially decarbonized route for chemical manufacturing researchgate.net. Despite its promise, the fundamental chemistry of this reaction remains an area of active investigation to gain a deeper molecular understanding researchgate.net.
Photo-electrochemical methods combine light energy with electrical energy to drive reactions. The photo-electrochemical C-H bond activation of cyclohexane to produce cyclohexanol and cyclohexanone has been demonstrated using photoanodes like WO3 under visible light nih.govresearchgate.net. This approach can achieve high partial oxidation selectivity and current utilization efficiency nih.govresearchgate.net. Research continues to explore different photoanode materials and reaction conditions to improve the efficiency and selectivity of photo-electrochemical processes involving cyclohexanone precursors researchgate.net.
Deepening Mechanistic Understanding through In Situ and Operando Characterization
A deeper understanding of the reaction mechanisms involved in cyclohexanone synthesis and transformation is crucial for developing more efficient and selective processes. In situ and operando characterization techniques, which allow for the monitoring of reactions under real conditions, are invaluable tools in this regard.
These techniques, such as in situ Raman spectroscopy and theoretical calculations, are being used to understand the role of catalyst surface adsorption in determining product selectivity in electrochemical synthesis, specifically in the production of cyclohexanone oxime chemrxiv.org. In situ experiments and theoretical calculations have also been employed to examine the C-N bond formation mechanism in cyclohexanone oxime synthesis, showing its formation through the reaction between a hydroxylamine (B1172632) intermediate and cyclohexanone researchgate.net.
Operando spectroscopic techniques, coupled with chromatographic methods, allow for the monitoring of both the evolution of reactants and products and changes in the catalyst species during the reaction rsc.org. This provides crucial insights into reaction mechanisms and catalyst deactivation behaviors rsc.org. While the provided results specifically mention the application of in situ/operando techniques for characterizing single-atom catalysts and investigating the dehydrogenation of cyclohexanol to cyclohexanone over copper-based catalysts, these methodologies are broadly applicable to understanding various catalytic processes involving cyclohexanone hep.com.cnresearchgate.net.
Strategies for Enhanced Sustainability and Circular Economy Integration
Enhanced sustainability and integration into the circular economy are major driving forces in the future of cyclohexanone chemistry. This involves developing greener production methods, utilizing renewable feedstocks, minimizing waste, and exploring new end-of-life options for cyclohexanone-based products.
Companies in the cyclohexanone market are focusing on developing green chemistry and sustainable methods to minimize waste generation, reduce energy consumption, and decrease the environmental impact of the production process imarcgroup.com. This includes exploring bio-based cyclohexanone production, which is expected to witness significant growth due to increasing environmental regulations and consumer preferences for eco-friendly products mytravaly.comfuturemarketinsights.com. Research into bio-based alternatives involves exploring renewable feedstocks like biomass-derived chemicals and bioprocesses for synthesis atamanchemicals.com.
The transition to a circular economy emphasizes keeping materials and products in use for as long as possible, reducing the need for new material input and minimizing environmental pressure europa.eu. For cyclohexanone, this could involve developing processes for recycling cyclohexanone-containing materials, exploring its use in the synthesis of biodegradable products, and finding ways to valorize co-products and waste streams mdpi.comundp.orgresearchgate.net. Innovations in green and sustainable chemistry are seen as key to unlocking the economic potential of the circular economy by enabling the design of new products from renewable feedstocks that are easier to reuse, recycle, or recover mdpi.com. The integration of circular economy principles into research and development is crucial for creating sustainable and environmentally friendly production methods mdpi.com.
The production of cyclohexanone from renewable sources, such as the catalytic hydrogenation of phenol (B47542) derived from biomass, is an active area of research aligned with sustainability goals doi.orgbohrium.com. Developing efficient catalysts for such processes is key to their industrial viability doi.org.
Furthermore, electrochemical synthesis methods, as discussed earlier, offer a more sustainable route compared to traditional processes that may involve harsh conditions and generate significant by-products nih.govchinesechemsoc.orgchemrxiv.org.
Q & A
Q. What are the primary structural and physicochemical properties of cyclohexanone, and how do they influence its reactivity in organic synthesis?
Cyclohexanone is a six-membered cyclic ketone with a planar carbonyl group, contributing to its polarity (dipole moment ~3.0 D) and miscibility with common organic solvents. Key properties include a boiling point of 155.6°C, density of 0.947 g/mL at 25°C, and moderate water solubility (~8.6 g/L at 20°C) . These properties make it an effective solvent for resins, polymers, and as a precursor in oxidation and condensation reactions. Its reactivity is governed by keto-enol tautomerism and susceptibility to nucleophilic attack at the carbonyl carbon .
Q. How is cyclohexanone synthesized industrially, and what are the limitations of conventional methods?
The two dominant industrial methods are:
- Cyclohexane oxidation : Air oxidation of cyclohexane at 150–160°C using cobalt or manganese catalysts, yielding ~70–80% cyclohexanone with by-products like cyclohexanol and adipic acid .
- Phenol hydrogenation : Catalytic hydrogenation of phenol using Pd/SiO₂ or Rh nanoparticles at 110°C and 1–4 MPa H₂, achieving >99% selectivity for cyclohexanone . Challenges include over-reduction to cyclohexanol, catalyst deactivation, and energy-intensive separation processes .
Q. What safety protocols are critical when handling cyclohexanone in laboratory settings?
Cyclohexanone is flammable (flash point 44°C) and a mild irritant to eyes/skin. Key precautions:
- Use fume hoods to avoid inhalation (OSHA PEL: 50 ppm).
- Avoid contact with strong oxidizers (risk of explosive peroxides).
- Monitor confined spaces for explosive vapor concentrations (LEL 1.1% v/v) .
Q. Which analytical techniques are most effective for quantifying cyclohexanone in reaction mixtures?
- GC-MS : Resolves cyclohexanone (retention time ~8.2 min) from cyclohexanol and other by-products using polar capillary columns .
- HPLC : Reverse-phase C18 columns with UV detection at 245 nm achieve detection limits of 0.1 ppm .
- ATR-FTIR : In situ monitoring of carbonyl stretching vibrations (1715 cm⁻¹) to track reaction progress .
Advanced Research Questions
Q. How can selective catalytic systems improve cyclohexanone production efficiency?
Recent advances focus on:
- Bimetallic catalysts : Pd-Au nanoparticles on carbon enable one-pot synthesis of cyclohexanone oxime from nitrobenzene (97% yield) under mild H₂ conditions (60°C) .
- Rh/cyclodextrin complexes : Enhance phenol hydrogenation selectivity (>99%) by stabilizing intermediates via host-guest interactions .
- Enzymatic routes : Thermostable cyclohexanone monooxygenase (TmCHMO) oxidizes 3,3,5-trimethylcyclohexanone to lactones with NADPH cofactor recycling .
Q. What mechanistic insights govern cyclohexanone’s role in asymmetric catalysis?
Cyclohexanone derivatives are pivotal in stereoselective synthesis:
- Chiral spiro-β-lactams : Cyclohexanone imines undergo [2+2]-cycloaddition with acetoxyacetyl chloride, followed by kinetic resolution to achieve >90% enantiomeric excess .
- Asymmetric Michael additions : 9-Amino-9-deoxyepiquinine catalyzes malononitrile addition to dienones, yielding 1,1,2,6-tetrasubstituted cyclohexanones with 95% ee . Computational studies reveal transition-state stabilization via hydrogen bonding and π-π interactions .
Q. How do solvent effects and thermodynamic properties influence cyclohexanone-based reaction optimization?
Key findings:
- Excess molar volumes : Binary mixtures with alkylbenzenes (e.g., n-propylbenzene) show negative deviations (ΔV < 0), indicating strong intermolecular interactions .
- Dielectric constant tuning : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution in cyclohexanone oxime synthesis, while non-polar solvents favor radical pathways .
Q. What environmental challenges arise from cyclohexanone production, and how can green chemistry mitigate them?
- N₂O emissions : Nitric acid oxidation of cyclohexane accounts for 5–8% of global anthropogenic N₂O, a potent greenhouse gas .
- Greener alternatives :
- Photocatalytic oxidation : TiO₂-based catalysts convert cyclohexanol to cyclohexanone with >90% selectivity under UV light, avoiding harsh oxidants .
- Biocatalysis : Engineered Geotrichum candidum immobilized on functionalized silica produces ε-caprolactone from cyclohexanone with 85% yield .
Methodological Considerations
Q. How to design experiments to resolve contradictions in cyclohexanone reaction kinetics?
Case study: Discrepancies in Pd-catalyzed phenol hydrogenation rates:
Q. What strategies enhance the thermostability of cyclohexanone-involved biocatalysts?
- Protein engineering : Directed evolution of Baeyer-Villiger monooxygenases (BVMOs) increases TmCHMO stability at 50°C, enabling continuous lactone synthesis .
- Immobilization : SiO₂-NH₂ supports retain 95% enzyme activity after 10 cycles by reducing leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
